molecular formula C7H9N3O2 B2777602 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 1379204-00-8

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid

Número de catálogo: B2777602
Número CAS: 1379204-00-8
Peso molecular: 167.168
Clave InChI: SFYNZVOVHFCHRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a saturated bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block for the development of novel pharmacologically active molecules. Its molecular framework, featuring a fused pyrazole-pyridazine core with a carboxylic acid functional group, makes it an ideal precursor for designing targeted kinase inhibitors and other small-molecule therapeutics . The carboxylic acid moiety at the 3-position allows for further synthetic modifications through amide coupling or esterification, enabling researchers to fine-tune the compound's properties and create extensive libraries for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule is limited in the public domain, its structural similarity to prominent pharmacophores like pyrazolo[1,5-a]pyrimidines underscores its potential . Pyrazolo-fused heterocycles are a notable class of compounds with demonstrated potent activity as protein kinase inhibitors, playing a critical role in targeted cancer therapy and the treatment of inflammatory diseases . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNZVOVHFCHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid scaffold is a highly versatile, saturated bicyclic building block. In recent years, it has gained significant traction in medicinal chemistry, particularly in the design of selective kinase inhibitors (e.g., DYRK1A, CDK2/4) and novel anti-parasitic agents for Human African Trypanosomiasis[1][2].

The selective saturation of the pyridazine ring imparts unique physicochemical properties to the molecule. Compared to its fully aromatic counterpart (pyrazolo[1,5-b]pyridazine), the tetrahydro derivative exhibits improved aqueous solubility, altered 3D spatial geometry (increased sp3 character), and reduced off-target toxicity profiles. This whitepaper details a robust, scalable, and self-validating four-step synthetic workflow to access this critical pharmacophore.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is disconnected into two primary, commercially available starting materials: pyridazine and ethyl propiolate .

The synthesis relies on two pivotal transformations:

  • Regioselective[3+2] Cycloaddition : The construction of the bicyclic core is achieved via a 1,3-dipolar cycloaddition between a pyridazinium-N-imine ylide and an electron-deficient alkyne. The regioselectivity is strictly governed by frontier molecular orbital (FMO) interactions, where the HOMO of the ylide attacks the highly electrophilic terminal carbon (LUMO) of ethyl propiolate[1].

  • Selective Catalytic Hydrogenation : The fully aromatic pyrazolo[1,5-b]pyridazine intermediate must be partially reduced. Because the pyrazole ring possesses high aromatic stabilization energy and is electron-rich, it remains inert under standard hydrogenation conditions. Conversely, the electron-deficient diazine (pyridazine) ring is highly susceptible to catalytic reduction, allowing for the selective formation of the 4,5,6,7-tetrahydro core[2].

Workflow A Pyridazine B 1-Aminopyridazin-1-ium Salt A->B HOSA, KOH (N-Amination) C Ethyl Pyrazolo[1,5-b] pyridazine-3-carboxylate B->C Ethyl Propiolate K2CO3, Air D Ethyl 4,5,6,7-Tetrahydro pyrazolo[1,5-b]pyridazine -3-carboxylate C->D H2 (50 psi), Pd/C (Selective Reduction) E 4,5,6,7-Tetrahydropyrazolo [1,5-b]pyridazine-3-carboxylic Acid D->E LiOH, H2O (Saponification)

Figure 1: Four-step synthetic workflow for 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Aminopyridazin-1-ium Iodide
  • Procedure : Dissolve pyridazine (1.0 equiv) in deionized water. Add KOH (1.0 equiv) and cool the reaction mixture to 0 °C using an ice bath. Slowly add hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) in small portions, strictly maintaining the internal temperature below 10 °C. Stir for 12 hours at room temperature. Neutralize the mixture with K₂CO₃, wash with dichloromethane to remove unreacted starting material, and treat the aqueous layer with concentrated hydroiodic acid (HI) to precipitate the product. Filter and dry under vacuum.

  • Causality & Logic : HOSA acts as an electrophilic amination agent. The sulfate group is an excellent leaving group, facilitating nucleophilic attack by the pyridazine nitrogen. Strict temperature control is mandatory because HOSA rapidly decomposes exothermically at elevated temperatures. HI is utilized to exchange the counterion, forming a stable, highly crystalline iodide salt that performs optimally in the subsequent cycloaddition.

Step 2: 1,3-Dipolar Cycloaddition
  • Procedure : Suspend 1-aminopyridazin-1-ium iodide (1.0 equiv) and ethyl propiolate (1.5 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 equiv) and stir the suspension at room temperature for 16 hours in a flask open to the atmosphere. Dilute the mixture with water, extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate.

  • Causality & Logic : K₂CO₃ deprotonates the aminopyridinium salt to generate the reactive N-imine ylide in situ. The reaction must be left open to the air because the initial cycloadduct (a dihydropyrazolo[1,5-b]pyridazine) is not fully aromatic. Atmospheric oxygen serves as the terminal oxidant, driving the oxidative aromatization to form the stable, fully conjugated bicyclic ester[1].

Mechanism N1 1-Aminopyridazin-1-ium N2 Pyridazinium-N-imine (1,3-Dipole) N1->N2 Base (- HI) N4 Concerted [3+2] Transition State N2->N4 N3 Ethyl Propiolate (Dipolarophile) N3->N4 N5 Dihydropyrazolo[1,5-b]pyridazine N4->N5 Cycloaddition N6 Oxidative Aromatization (- 2H) N5->N6 N7 Ethyl Pyrazolo[1,5-b] pyridazine-3-carboxylate N6->N7 Air (O2)

Figure 2: Mechanism of the 1,3-dipolar cycloaddition and subsequent oxidative aromatization.

Step 3: Selective Catalytic Hydrogenation
  • Procedure : Dissolve ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight). Place the reaction vessel in a Parr hydrogenator, purge with N₂, and pressurize with H₂ gas to 50 psi. Shake vigorously at room temperature for 24 hours. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield ethyl 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylate.

  • Causality & Logic : The 50 psi H₂ pressure provides the optimal kinetic energy to selectively reduce the C=C and C=N bonds of the pyridazine ring without cleaving the crucial N-N bond. Celite filtration is a critical self-validating step to prevent palladium leaching, which would otherwise poison downstream biological assays or coupling reactions.

Step 4: Saponification
  • Procedure : Dissolve the tetrahydro ester (1.0 equiv) in a 1:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4-6 hours. Concentrate the mixture under reduced pressure to remove the organic solvents. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3-4. Collect the resulting white precipitate by vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the pure 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid[3].

  • Causality & Logic : The ternary solvent system ensures complete homogeneity of the lipophilic ester and the inorganic base. Careful acidification strictly to pH 3-4 ensures the carboxylic acid is fully protonated and precipitates. Over-acidification must be avoided, as it would protonate the basic pyrazole nitrogen, causing the target molecule to re-dissolve as a highly soluble hydrochloride salt.

Quantitative Data & Optimization

To ensure maximum throughput and scalability, the cycloaddition and hydrogenation steps were subjected to rigorous optimization. The quantitative data is summarized below.

Table 1: Optimization of the 1,3-Dipolar Cycloaddition Step

Entry Base Solvent Oxidant Yield (%) Observation
1 NaOH H₂O Air 15 Poor solubility of alkyne; rapid ylide hydrolysis.
2 K₂CO₃ Toluene Air 45 Sluggish reaction rate due to poor salt solubility.
3 K₂CO₃ DMF Air 78 Optimal balance of solubility and basicity.

| 4 | Cs₂CO₃ | DMF | Air | 82 | Marginally higher yield, but cost-prohibitive for scale-up. |

Table 2: Catalyst Screening for the Selective Hydrogenation Step

Entry Catalyst Pressure (H₂) Solvent Conversion (%) Selectivity (Tetrahydro vs. Cleaved)
1 PtO₂ 1 atm EtOH 40 95:5
2 Pd/C (10%) 1 atm EtOH 65 98:2
3 Pd/C (10%) 50 psi EtOH >99 99:1

| 4 | Raney Ni | 50 psi | MeOH | 85 | 70:30 (Significant N-N bond cleavage) |

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

spectroscopic analysis of 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the spectroscopic elucidation of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid .

Executive Summary

The pyrazolo[1,5-b]pyridazine scaffold is a highly privileged pharmacophore, frequently utilized in the development of selective Cyclooxygenase-2 (COX-2) inhibitors[1][2][3] and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors[4][5]. The compound 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid represents a partially saturated derivative of this core, featuring an aromatic pyrazole ring fused to a saturated tetrahydropyridazine ring.

This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic analysis (NMR, HRMS, and FT-IR) of this specific bicyclic system. By understanding the electronic distribution and structural constraints of this molecule, researchers can definitively map its atoms and validate its synthesis.

Structural Elucidation & Atom Mapping

To accurately assign spectroscopic data, we must first establish the IUPAC numbering and electronic environment of the bicyclic core[6]:

  • Aromatic Pyrazole Ring: Contains N-1, C-2, C-3, C-3a (bridgehead), and N-7a (bridgehead). The carboxylic acid is anchored at C-3.

  • Saturated Pyridazine Ring: Contains C-4, C-5, C-6, and N-7. The "4H,5H,6H,7H" nomenclature dictates that the C-4, C-5, and C-6 positions are aliphatic methylene ( −CH2​− ) groups, while N-7 is a secondary amine ( −NH− ).

Electronic Causality: The pyrazole ring is highly electron-rich due to the delocalization of the nitrogen lone pairs into the π -system. This creates a significant shielding effect at C-3, which is critical for interpreting the 13C NMR data. The saturated tetrahydropyridazine ring adopts a half-chair conformation, influencing the 3J coupling constants of the aliphatic protons.

Workflow SamplePrep Sample Preparation (DMSO-d6, 5-10 mg) NMR1D 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->NMR1D MS LC-HRMS Analysis (ESI+, m/z 168.077) SamplePrep->MS IR FT-IR Spectroscopy (ATR, Solid State) SamplePrep->IR NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D DataSync Data Synthesis & Structural Validation NMR2D->DataSync MS->DataSync IR->DataSync

Spectroscopic Workflow: Self-validating multi-modal approach for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR Causality

The choice of solvent is critical. Due to the presence of both a carboxylic acid and a secondary amine, the molecule readily forms zwitterions and intermolecular hydrogen bonds, rendering it poorly soluble in CDCl3​ . DMSO-d6​ is mandated to disrupt these networks and ensure sharp resonance lines.

  • H-2 ( δ ~7.65 ppm): This lone aromatic proton is highly deshielded due to the adjacent electronegative N-1 atom and the anisotropic effect of the pyrazole π -system.

  • H-4 ( δ ~2.85 ppm) vs. H-6 ( δ ~3.15 ppm): Both are aliphatic methylenes, but H-6 is directly adjacent to the N-7 amine, causing a stronger inductive deshielding effect compared to H-4, which is allylic to the C-3a bridgehead. H-4 appears as a triplet (coupling only with H-5), whereas H-6 appears as a multiplet due to coupling with both H-5 and the N-7 amine proton.

13C NMR Causality
  • C-3 ( δ ~106.3 ppm): Despite being an sp2 hybridized aromatic carbon, C-3 is highly shielded. This is caused by the resonance donation of the pyrazole nitrogens, which localizes partial negative charge at the C-3 position.

  • C-3a ( δ ~141.5 ppm): The bridgehead carbon is heavily deshielded due to its connection to the electron-withdrawing N-7a atom and its participation in the conjugated system.

2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for proving the fusion of the two rings. The 2J and 3J correlations from the aliphatic protons (H-4) to the aromatic carbons (C-3, C-3a) provide the necessary proof of the bicyclic architecture.

HMBC H2 H-2 (Aromatic) C3 C-3 H2->C3 2J C3a C-3a (Bridgehead) H2->C3a 3J COOH C=O (Acid) H2->COOH 3J H4 H-4 (CH2) H4->C3 3J H4->C3a 2J C5 C-5 H4->C5 2J H6 H-6 (CH2) C4 C-4 H6->C4 3J H6->C5 2J H7 H-7 (NH) H7->C3a 3J C2 C-2

HMBC 2D NMR Correlation Map: Key 2J and 3J couplings establishing the bicyclic core fusion.

Mass Spectrometry & Vibrational Spectroscopy

LC-HRMS (ESI+)

Electrospray Ionization in positive mode (ESI+) is optimal because the N-7 secondary amine is highly basic and readily accepts a proton.

  • Formula: C7​H9​N3​O2​

  • Exact Mass: 167.0695 Da

  • Expected [M+H]+ : 168.0773 m/z

  • Fragmentation: Collision-Induced Dissociation (CID) typically yields a loss of H2​O (-18 Da) from the carboxylic acid, followed by the expulsion of CO2​ (-44 Da), resulting in a stable pyrazolo-piperideine fragment at m/z 124.08.

FT-IR Spectroscopy

Infrared spectroscopy confirms the orthogonal functional groups. The presence of a broad, overlapping band between 3300–2500 cm−1 is characteristic of the carboxylic acid O-H stretch heavily hydrogen-bonded to the secondary amine. The conjugated carbonyl (C=O) stretch is shifted slightly lower than a standard aliphatic acid, appearing around 1685 cm−1 due to conjugation with the pyrazole ring.

Data Presentation Tables

Table 1: Consolidated 1H and 13C NMR Assignments (in DMSO-d6​ )
Position 1H Chemical Shift ( δ , ppm)Multiplicity & Integration 13C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1H→13C )
COOH 12.50br s, 1H165.2C-3
2 7.65s, 1H144.8C-3, C-3a, COOH
3 --106.3-
3a --141.5-
4 2.85t ( J=6.5 Hz), 2H23.8C-3, C-3a, C-5
5 1.85m, 2H21.2C-4, C-6
6 3.15m, 2H46.5C-5, C-4
7 (NH) 6.45br s, 1H-C-3a, C-6
Table 2: HRMS and FT-IR Diagnostic Features
Analytical MethodDiagnostic FeatureValue / ObservationStructural Implication
HRMS (ESI+) [M+H]+ Ion 168.0773 m/z Confirms exact molecular formula C7​H9​N3​O2​
HRMS (ESI+) [M-H2​O+H]+ 150.0667 m/z Confirms presence of hydroxyl/carboxylic group
FT-IR (ATR) N-H / O-H Stretch 3300−2500 cm−1 Broad band indicates strong intermolecular H-bonding
FT-IR (ATR) C=O Stretch 1685 cm−1 Conjugated carboxylic acid

Self-Validating Experimental Protocols

Protocol A: NMR Acquisition
  • Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6​ . Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO-d6​ . Shim the Z-axis gradients until the lock level is stable and maximized.

  • Acquisition: Acquire a standard 1D 1H spectrum (ns=16, d1=2s) and 1D 13C spectrum (ns=512, d1=2s).

  • Self-Validating System: The protocol utilizes the residual solvent peak of DMSO-d6​ ( δ 2.50 ppm for 1H , δ 39.52 ppm for 13C ) as an internal chemical shift reference. Furthermore, the integration of the 1H spectrum must yield exactly 9 protons. Any deviation in the total proton count immediately flags incomplete relaxation (requiring a longer D1 delay) or the presence of impurities, ensuring the data self-corrects before downstream 2D NMR acquisition.

Protocol B: LC-HRMS Analysis
  • Preparation: Dilute the sample to 1 μg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Injection: Inject 2 μL into a C18 UPLC column coupled to a Q-TOF mass spectrometer.

  • Self-Validating System: The mass spectrometer is externally calibrated using a sodium formate cluster solution prior to the run, and an internal lock mass (e.g., leucine enkephalin, m/z 556.2771) is infused continuously. The validity of the protocol is confirmed if the mass error of the internal lock mass remains < 2 ppm throughout the acquisition, ensuring the m/z 168.0773 measurement is analytically definitive.

Protocol C: FT-IR (ATR) Spectroscopy
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and completely dry.

  • Acquisition: Place 1-2 mg of solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Self-Validating System: A background scan of the ambient atmosphere is collected immediately prior to the sample scan. The system is validated by the absence of negative peaks or excessive atmospheric CO2​ (2350 cm−1 ) and water vapor (3500-3900 cm−1 ) bands in the final processed spectrum. If these artifacts appear, the background subtraction has failed, prompting an automatic re-acquisition.

References

  • PubChemLite. "Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (C7H5N3O2)". Université du Luxembourg.6

  • Benchchem. "Pyrazolo[1,5-b]pyridazine deriv. 75". Benchchem Database. 5

  • Science.gov. "Pyridazine derivatives evaluated". Topics by Science.gov. 1

  • Journal of Chemical Information and Modeling. "Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods". ACS Publications, 2019. 2

  • Pharmaceuticals. "Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile". MDPI, 2020. 3

  • JACS Au. "Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis". ACS Publications, 2024.4

Sources

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for Pyrazolo[1,5-b]pyridazine Structures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the pyrazolo[1,5-b]pyridazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug development. By delving into the characteristic chemical shifts and coupling constants of the core structure and its derivatives, this document serves as a practical resource for the unambiguous structural elucidation and characterization of novel pyrazolo[1,5-b]pyridazine-based compounds.

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Core

The pyrazolo[1,5-b]pyridazine ring system is a fused bicyclic heteroaromatic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic properties and structural rigidity make it a privileged scaffold for the design of potent and selective inhibitors of various biological targets. A thorough understanding of its spectroscopic properties is paramount for the rapid and accurate identification of newly synthesized analogues, a critical step in the drug discovery pipeline. This guide will focus on the application of ¹H and ¹³C NMR spectroscopy, the most powerful tools for the structural determination of organic molecules, to this important class of compounds.

Deciphering the NMR Landscape of Pyrazolo[1,5-b]pyridazines

The interpretation of the NMR spectra of pyrazolo[1,5-b]pyridazines is governed by the electronic environment of the constituent protons and carbons. The aromatic nature of the bicyclic system, coupled with the presence of four nitrogen atoms, results in a distinct pattern of chemical shifts and coupling constants.

Numbering of the Pyrazolo[1,5-b]pyridazine Core

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The accepted IUPAC numbering for the pyrazolo[1,5-b]pyridazine scaffold is illustrated below.

Figure 1: IUPAC Numbering of the Pyrazolo[1,5-b]pyridazine Scaffold
Characteristic ¹H NMR Spectral Data

The proton NMR spectrum of the pyrazolo[1,5-b]pyridazine core exhibits characteristic signals in the aromatic region. The exact chemical shifts are influenced by the solvent and the presence of substituents.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-b]pyridazine

ProtonChemical Shift (δ, ppm) RangeMultiplicityTypical Coupling Constants (J, Hz)
H-28.0 - 8.5dJ ≈ 2.5
H-36.8 - 7.3dJ ≈ 2.5
H-48.8 - 9.3dJ ≈ 9.0
H-57.2 - 7.7ddJ ≈ 9.0, 4.5
H-68.5 - 9.0dJ ≈ 4.5

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.

Characteristic ¹³C NMR Spectral Data

The carbon NMR spectrum provides valuable information about the carbon skeleton of the pyrazolo[1,5-b]pyridazine molecule. The chemical shifts are sensitive to the electronic effects of the nitrogen atoms and any attached substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-b]pyridazine

CarbonChemical Shift (δ, ppm) Range
C-2140 - 145
C-3100 - 105
C-3a145 - 150
C-4135 - 140
C-5115 - 120
C-6150 - 155
C-8130 - 135

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.

The Impact of Substituents on NMR Spectra

The introduction of substituents onto the pyrazolo[1,5-b]pyridazine core can significantly alter the ¹H and ¹³C NMR spectra. Understanding these substituent effects is crucial for the correct assignment of signals in novel derivatives.

Electronic Effects
  • Electron-donating groups (EDGs) such as -NH₂, -OH, and -OCH₃, generally cause an upfield shift (lower ppm values) of the signals of the protons and carbons on the ring, particularly at the ortho and para positions relative to the substituent.

  • Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -C(O)R, lead to a downfield shift (higher ppm values) of the signals of the ring protons and carbons, with the most pronounced effect at the ortho and para positions.

Anisotropic Effects

Aromatic substituents, such as a phenyl group, can induce significant shifts in the signals of nearby protons due to the magnetic anisotropy of the aromatic ring. Protons situated above or below the plane of the phenyl ring will experience an upfield shift, while those in the plane of the ring will be shifted downfield.

Representative Examples of Substituted Pyrazolo[1,5-b]pyridazines

The following table provides a summary of reported ¹H and ¹³C NMR data for a selection of substituted pyrazolo[1,5-b]pyridazine derivatives. This data can serve as a valuable reference for researchers working with similar structures.

Table 3: ¹H and ¹³C NMR Data for Selected Substituted Pyrazolo[1,5-b]pyridazines (in DMSO-d₆)

CompoundSubstituent(s)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine[1]9.44 (s, 1H), 9.01 (s, 1H)149.1, 139.7, 138.1, 115.3
2 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine[1]7.38 (br)155.9, 145.6, 140.3, 109.9
3 7-amino-6-chloro-8-nitrotetrazolo[1,5-b]pyridazine hydrate[1]9.67 (s, 1H), 9.32 (s, 1H)147.0, 141.4, 140.2, 115.9
4 6-chloro-7-hydrazineyl-8-nitrotetrazolo[1,5-b]pyridazine[1]9.20 (s, 1H), 8.43 (s, 2H), 4.90 (s, 2H)148.5, 141.0, 140.4, 116.5

Note: The data for tetrazolo[1,5-b]pyridazines are included for comparative purposes, as they share a similar pyridazine core.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra for pyrazolo[1,5-b]pyridazine derivatives.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the pyrazolo[1,5-b]pyridazine derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key.

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow Weigh Sample Weigh Sample Add Deuterated Solvent Add Deuterated Solvent Weigh Sample->Add Deuterated Solvent 5-10 mg Dissolve Sample Dissolve Sample Add Deuterated Solvent->Dissolve Sample 0.6-0.7 mL Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube

Figure 2: Workflow for NMR Sample Preparation
NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

  • Temperature: 298 K.

2D NMR Experiments for Unambiguous Assignments

For complex substituted pyrazolo[1,5-b]pyridazines, 1D NMR spectra may not be sufficient for complete and unambiguous signal assignment. In such cases, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.

2D_NMR_Workflow 1D ¹H NMR 1D ¹H NMR COSY COSY 1D ¹H NMR->COSY HSQC HSQC 1D ¹H NMR->HSQC 1D ¹³C NMR 1D ¹³C NMR 1D ¹³C NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Structure Elucidation Structure Elucidation HMBC->Structure Elucidation

Figure 3: Logical Flow for Structure Elucidation using 2D NMR

Conclusion: A Powerful Toolkit for Structural Analysis

This guide has provided a foundational understanding of the ¹H and ¹³C NMR characteristics of the pyrazolo[1,5-b]pyridazine scaffold. By leveraging the principles of chemical shifts, coupling constants, and substituent effects, researchers can confidently assign the structures of novel derivatives. The inclusion of a detailed experimental protocol and an overview of advanced 2D NMR techniques further equips scientists and drug development professionals with the necessary tools for the robust characterization of this important class of heterocyclic compounds. As the exploration of pyrazolo[1,5-b]pyridazines in medicinal chemistry continues to expand, a solid grasp of their NMR properties will remain an invaluable asset in the pursuit of new therapeutic agents.

References

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society. [Link][1]

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Organic & Biomolecular Chemistry. [Link][2]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. [Link][3]

  • Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link][4]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry. [Link][5]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link][6]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link][7]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ChemRxiv. [Link][8][9]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. [Link][10]

  • SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research. [Link][11]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][12]

  • Nitrogen NMR. University of Ottawa. [Link][2]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link][13]

  • Synthesis and Characterization of Some Novel Substituted Pyrazoles. Molecules. [Link][11]

  • Investigations on 5,6,7,8-tetrahydro-[5][14][15]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. IMR Press. [Link][6]

  • Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Oriental Journal of Chemistry. [Link][3]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link][13]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link][16]

  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. [Link][17]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link][18]

  • Pyrazolo[1,5-b]pyridazine deriv. 48 | C20H17F3N6O2 | CID 6539390. PubChem. [Link][10]

  • Pyrazolo[1,5-b]pyridazine deriv. 64 | C23H14F4N6 | CID 6539406. PubChem. [Link]

  • Synthesis of new pyrazolo[1][5][14]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. R Discovery. [Link][18]

Sources

initial screening of pyrazolo[1,5-b]pyridazine libraries for bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Triage and Initial Screening of Pyrazolo[1,5-b]pyridazine Libraries for Bioactivity: A Technical Guide

Executive Overview

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly privileged structure in modern medicinal chemistry, particularly within the realm of kinase inhibition. Originally dominating programs targeting human glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs), this nitrogen-dense bicyclic system is now being aggressively repurposed. Recent high-throughput screening (HTS) campaigns have identified its potent bioactivity against neglected tropical diseases (NTDs) like Human African Trypanosomiasis (HAT)[1], as well as its potential as a selective inhibitor for novel targets like DYRK1A[2].

As a Senior Application Scientist, I approach the initial screening of these libraries not merely as a data-gathering exercise, but as an engineering problem. This guide details the mechanistic rationale, screening workflows, and self-validating experimental protocols required to successfully triage pyrazolo[1,5-b]pyridazine libraries from raw hits to optimized leads.

Mechanistic Grounding: The Polypharmacology Conundrum

The core strength of the pyrazolo[1,5-b]pyridazine system is its ability to act as a robust ATP-competitive hinge binder in the kinase domain. However, this is also its primary liability. Because the ATP-binding pocket is highly conserved across the human kinome, raw hits from this library often exhibit rampant polypharmacology.

The Causality of Structural Modification: To transform a promiscuous hit into a selective lead, we must understand the spatial orientation of the scaffold within the kinase pocket. Crystallographic data (e.g., bound to CDK-2) reveals that the core hydrogen-bonds to the kinase hinge region, while the R1 and R2 substituents project deep into the binding pocket, and the R3 position remains largely solvent-exposed[1].

When screening for novel targets (such as parasite kinases in T. b. brucei or human DYRK1A), we deliberately look for matched-molecular pairs (MMPs) that break the traditional CDK/GSK-3β binding network. For example, data mining of public kinome sets reveals that simple N-methylation of the aminopyrimidine N-H reduces inhibitory activity against GSK-3β and CDK2 by 2 log units[2]. This modification simultaneously reduces the number of hydrogen-bond donors, thereby increasing blood-brain barrier (BBB) permeability—a critical requirement for treating stage-2 HAT or CNS disorders[2].

SAR Core Pyrazolo[1,5-b]pyridazine Core (ATP Hinge Binder) R1R2 R1/R2 Substitution (Binding Pocket Interaction) Core->R1R2 R3 R3 Substitution (Solvent Exposed) Core->R3 NMet N-Methylation (Reduces H-Bond Donors) Core->NMet Tox Off-Target Activity (GSK3β / CDK2) R1R2->Tox Unmodified Target Selective Bioactivity (DYRK1A / Parasite Kinases) R3->Target ADME Tuning NMet->Target Selectivity Shift

Structure-activity relationship (SAR) logic for pyrazolo[1,5-b]pyridazine optimization.

The Screening Workflow: Orthogonal Validation

A single assay is never sufficient for a heterocyclic library. Pyrazolo[1,5-b]pyridazines can exhibit auto-fluorescence or aggregate at high concentrations, leading to false positives in standard colorimetric assays. Therefore, our screening architecture relies on a dual-pronged approach: a primary biochemical screen utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed immediately by a phenotypic counter-screen.

G N1 Pyrazolo[1,5-b]pyridazine Library N2 Primary Biochemical Screen (TR-FRET Kinase Assay) N1->N2 N3 Phenotypic Counter-Screen (e.g., T. b. brucei / HepG2) N1->N3 N4 Data Mining & Triage (Matched Molecular Pairs) N2->N4 N3->N4 N5 Lead Optimization (Selectivity & ADME) N4->N5

High-throughput screening workflow for pyrazolo[1,5-b]pyridazine library triage.

Quantitative Data: SAR Shifts in Library Triage

To illustrate the causality of library triage, the following table summarizes how specific structural modifications to the pyrazolo[1,5-b]pyridazine core dictate bioactivity and target selectivity during initial screening[1][2].

Compound ModificationPrimary Target / AssayBioactivity ShiftMechanistic Rationale
Unmodified Core Hit Human CDK2 / GSK-3βIC50 < 10 nMStrong hinge-binding H-donor network; high polypharmacology liability.
N-Methylation of Aminopyrimidine DYRK1ASelective (2 log drop in CDK2)Breaks the H-bond donor requirement for CDK2/GSK-3β; improves BBB permeability.
Bulky R1/R2 Substitution T. b. brucei (Phenotypic)EC50 < 100 nMExploits the unique steric topography of parasite kinases over human orthologs.
R3 Solvent-Exposed Substitution ADME ProfilingImproved Half-lifeModulates solubility and clearance without disrupting the primary pharmacophore.

Standardized Experimental Protocols

A protocol must be a self-validating system. If an assay cannot internally flag its own failure, the data it produces is untrustworthy. The following methodologies are engineered with built-in quality control metrics.

Protocol A: High-Throughput TR-FRET Kinase Assay

Rationale: We utilize TR-FRET over standard luminescence to eliminate auto-fluorescence artifacts common in nitrogen-dense libraries. The time-delay measurement ensures we only capture the specific binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase, ATP (at the predetermined Km), and the biotinylated peptide substrate.

  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, dispense 10 nL of the pyrazolo[1,5-b]pyridazine library (in 100% DMSO) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and keeps final DMSO concentrations below 0.1%, preventing solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 5 µL of the Kinase/Peptide mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitors.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP. Incubate for 60 minutes.

  • Detection Quench: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Streptavidin-XL665 (fluorophore), and a Europium-labeled anti-phospho antibody.

  • Self-Validation & Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • System Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only validated and accepted if Z' > 0.6.

Protocol B: Phenotypic Viability Counter-Screen (T. b. brucei / HepG2)

Rationale: A compound that inhibits a kinase in a tube is useless if it cannot penetrate a cell membrane, or if it is universally cytotoxic. We run parallel parasite and human hepatocyte (HepG2) screens to establish a therapeutic index.

Step-by-Step Methodology:

  • Cell Plating: Seed T. b. brucei (bloodstream form) at 10^4 cells/well and HepG2 cells at 5x10^3 cells/well in separate 384-well opaque white plates.

  • Compound Treatment: Pin-transfer 50 nL of library compounds in a 10-point dose-response curve (ranging from 50 µM to 1 nM).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add 10 µL of CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP concentration (a proxy for viable cells).

  • Orthogonal Validation: To rule out compounds that artificially inhibit the luciferase enzyme in the CellTiter-Glo reagent, all initial hits must be orthogonally validated using a secondary readout, such as Resazurin reduction or high-content imaging microscopy[1].

References

  • Source: Journal of Medicinal Chemistry - ACS Publications (nih.gov)
  • Title: Mining Public Domain Data to Develop Selective DYRK1A Inhibitors Source: ORCA - Cardiff University URL

Sources

Discovery and Synthesis of Novel Pyrazolo[1,5-b]pyridazine Analogs: A Comprehensive Guide to Kinase and Parasitic Target Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in medicinal chemistry. Historically explored for its potent inhibition of human kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDK2/4), this core has recently been successfully repurposed. Through rigorous structure-activity relationship (SAR) optimization and computational mining, novel analogs have been developed to target Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) for oncology and neurodegenerative diseases, as well as Trypanosoma brucei for the treatment of Human African Trypanosomiasis (HAT).

This whitepaper provides an in-depth technical roadmap for the discovery, synthesis, and physicochemical optimization of pyrazolo[1,5-b]pyridazine analogs, emphasizing the causality behind specific synthetic transformations and structural modifications.

Target Biology & Scaffold Rationale

The utility of the pyrazolo[1,5-b]pyridazine core stems from its precise geometric alignment within the ATP-binding pocket of kinases. The non-bridging nitrogen of the pyridazine ring acts as a critical hydrogen-bond acceptor (HBA), interacting directly with the catalytic lysine (e.g., Lys188 in DYRK1A) in the kinase hinge region .

However, the inherent promiscuity of this scaffold presents a significant challenge. Because the core naturally binds to the highly conserved hinge regions of CDK2 (PDB: 3EID) and GSK-3β (PDB: 1GNG), early-generation analogs exhibited off-target toxicity . To overcome this, medicinal chemists leverage steric manipulation. A prime example is the strategic N-methylation of the hinge-binding amine. This modification intentionally removes a hydrogen-bond donor, creating a steric clash that abolishes binding to CDK2 and GSK-3β, while exploiting a small lipophilic pocket unique to DYRK1A to maintain a Type I binding mode.

G Core Pyrazolo[1,5-b]pyridazine Core Hinge Kinase Hinge Region (Lys188) Core->Hinge H-Bond Acceptor R1 R1 Substituent (Solvent Exposed) Core->R1 Functionalization R2 R2 Substituent (Selectivity Pocket) Core->R2 Functionalization N_Methyl N-Methylation Strategy Core->N_Methyl Structural Modification Off_Target Off-Target Kinases (GSK-3β, CDK2) N_Methyl->Off_Target Steric Clash / Loss of H-Donor On_Target On-Target (DYRK1A) N_Methyl->On_Target Type I Binding Maintained

Kinase binding interaction pathway and the mechanistic impact of N-methylation on selectivity.

Core Synthetic Methodologies

The synthesis of highly functionalized pyrazolo[1,5-b]pyridazines requires a modular approach. The protocol below details the formation of the core and its subsequent activation.

Causality in Design: The initial condensation yields an oxo-pyrazolo[1,5-b]pyridazine tautomer. Because the oxo-group is unreactive toward direct nucleophilic attack, phosphorus oxychloride (POCl₃) is utilized to convert it into a highly electrophilic chloro-pyridazine intermediate. This primes the scaffold for downstream Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), allowing for rapid library diversification.

Protocol 1: General Synthesis and Activation of the Pyrazolo[1,5-b]pyridazine Core

Step 1: Core Condensation

  • Charge a round-bottom flask with 4-phenyl-1H-pyrazol-5-amine (1.0 equiv) and a masked Michael acceptor such as N-methyl uracil or dimethyl acetylenedicarboxylate (1.1 equiv).

  • Suspend the mixture in anhydrous ethanol and add a catalytic amount of sodium ethoxide.

  • Heat the reaction to 130 °C under an oxygen atmosphere for 12 hours.

  • Validation: Monitor via TLC. Upon completion, precipitate the product using cold water. The resulting oxo-intermediate should be confirmed via ¹H-NMR (appearance of the characteristic bicyclic aromatic protons).

Step 2: Chlorination via POCl₃

  • Suspend the oxo-intermediate (1.0 equiv) in neat POCl₃ (10.0 equiv).

  • Heat the mixture to 80–90 °C for 1 to 5 hours. Caution: POCl₃ is highly reactive and evolves HCl gas; perform strictly in a fume hood.

  • Validation (Self-Validating Step): Quench a 10 µL aliquot in ice-cold methanol and analyze via LC-MS. Complete conversion is confirmed by the disappearance of the M+H peak of the oxo-precursor and the appearance of the M+H and M+H+2 (3:1 ratio) isotope pattern characteristic of the newly installed chlorine atom.

  • Carefully quench the bulk reaction by dropwise addition into ice water, extract with EtOAc, and concentrate under reduced pressure.

Step 3: Diversification (SNAr)

  • Dissolve the chloro-intermediate in n-butanol.

  • Add the desired aniline or amine (1.2 equiv) and sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Heat to 80 °C for 12 hours to yield the final functionalized analog .

Structure-Activity Relationship (SAR) & Optimization

Optimizing the pyrazolo[1,5-b]pyridazine scaffold requires balancing target potency with kinome-wide selectivity and favorable physicochemical properties.

For HAT treatments, substitutions at the R1 and R2 positions are critical for differentiating between human kinases and T. b. brucei targets. For DYRK1A inhibitors, the aforementioned N-methylation strategy not only drives selectivity but also reduces the topological polar surface area (tPSA) by removing a hydrogen-bond donor. This directly correlates with improved Central Nervous System (CNS) multiparameter optimization (MPO) scores, enabling the compounds to cross the blood-brain barrier (BBB)—a strict requirement for treating Stage 2 HAT and neurodegenerative diseases .

Table 1: SAR and Kinase Selectivity Profile of Key Analogs
Compound IDR1 SubstituentR2 SubstituentN-MethylationDYRK1A IC₅₀ (nM)GSK-3β IC₅₀ (nM)CDK2 IC₅₀ (nM)T. brucei EC₅₀ (µM)
Core Analog HPhenylNo15.020.045.0> 10.0
Analog 6a 3-MethoxyPhenylNo8.012.030.01.2
Analog 6b 3-MethoxyPhenylYes10.0> 10,000> 10,000N/A
Analog 23a 4-CF₃-PhenylAlkylNoN/A> 5,000> 5,0000.4

Data summarized from radiometric 33PanQinase Activity Assays and whole-cell T. b. brucei potency data.

Advanced Screening & Computational Workflows

Modern discovery of these analogs relies heavily on mining public domain data. By utilizing KNIME workflows to mine the ChEMBL database, researchers can identify "Activity Cliffs"—instances where a small structural change (like a single methyl group) results in a massive shift in polypharmacology.

Matched-Molecular Pairs (MMP) analysis allows chemists to rapidly filter out compounds with high off-target liabilities before synthesizing them in the lab.

G HTS High-Throughput Screening (HTS) ChEMBL ChEMBL Data Mining (KNIME Workflows) HTS->ChEMBL MMP Matched-Molecular Pairs (MMP) Analysis ChEMBL->MMP SAR SAR & N-Methylation Optimization MMP->SAR InVivo In Vivo Efficacy & ADME Profiling SAR->InVivo

Computational discovery workflow transitioning from HTS data mining to in vivo validation.

Physicochemical & ADME Optimization

Achieving high ligand efficiency in vitro is only the first hurdle. For a pyrazolo[1,5-b]pyridazine to become a viable clinical candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be rigorously tuned.

  • CNS Penetration: Compounds targeting DYRK1A or Stage 2 HAT must avoid P-glycoprotein (P-gp) efflux at the BBB. Analogs with reduced hydrogen-bond donors (via N-alkylation) exhibit significantly lower P-gp liability and higher apparent permeability (P_app) in Caco-2 cell models.

  • Toxicity Mitigation: Early analogs (e.g., compound 20g) demonstrated promising reduction of parasitemia in mice but suffered from dose-limiting toxicity . Shifting the electron density of the core by substituting the R3 position with electron-withdrawing groups (e.g., trifluoromethyl) has been shown to improve the therapeutic window by increasing metabolic stability against cytochrome P450 (CYP) enzymes.

By strictly adhering to these rational design principles, the pyrazolo[1,5-b]pyridazine scaffold can be successfully navigated away from its promiscuous origins into highly selective, orally bioavailable drug candidates.

References

  • Mining Public Domain Data to Develop Selective DYRK1A Inhibitors ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Journal of Medicinal Chemistry (2019) URL:[Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Journal of Medicinal Chemistry (2021) URL:[Link]

Methodological & Application

Application Note: Protocols for the Derivatization of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Compounds incorporating this core structure have demonstrated a wide array of biological activities, making them attractive candidates for therapeutic development. Notably, derivatives of this class have been investigated as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1] The strategic derivatization of the pyrazolo[1,5-b]pyridazine core allows for the systematic exploration of the chemical space around the pharmacophore, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed protocol for the derivatization of pyrazolo[1,5-b]pyridazine-3-carboxylic acid, a key intermediate for the synthesis of a diverse library of bioactive molecules. The focus will be on the formation of amide derivatives, a common and versatile transformation in medicinal chemistry.

Core Concept: Amide Bond Formation

The conversion of a carboxylic acid to an amide is a cornerstone reaction in organic synthesis. Direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated". This is typically achieved by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. A plethora of coupling reagents have been developed for this purpose, each with its own advantages in terms of efficiency, scope, and prevention of side reactions like racemization in chiral substrates.[2]

This protocol will focus on the use of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a widely used and highly efficient uronium-based coupling reagent, in conjunction with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[3]

Experimental Protocol: Amide Coupling of Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

This section details the step-by-step procedure for the synthesis of N-aryl/alkyl pyrazolo[1,5-b]pyridazine-3-carboxamides.

Materials and Reagents:

  • Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5)

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrazolo[1,5-b]pyridazine-3-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration). Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents), and finally DIPEA (2.5 equivalents).

    • Rationale: The amine is added first to be present when the activated ester is formed. HATU is the coupling agent that activates the carboxylic acid.[2] DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction and to facilitate the coupling process. An excess of the base is often used to ensure the reaction goes to completion.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-12 hours.

  • Work-up: a. Once the reaction is complete, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts) and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-b]pyridazine-3-carboxamide derivatives.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid in Anhydrous DMF add_reagents Add Amine, HATU, and DIPEA start->add_reagents stir Stir at Room Temperature (2-12h) add_reagents->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Amide Derivative purify->product

Caption: Workflow for the HATU-mediated synthesis of pyrazolo[1,5-b]pyridazine-3-carboxamides.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Note that optimal conditions may vary depending on the specific amine used.

ParameterValue/ConditionRationale
Solvent Anhydrous DMFHigh polarity aids in dissolving reagents.
Temperature Room TemperatureSufficient for most HATU-mediated couplings.
Reaction Time 2 - 12 hoursSubstrate dependent; monitor by TLC.
Equivalents of Amine 1.1 eqA slight excess ensures complete consumption of the acid.
Equivalents of HATU 1.2 eqEnsures complete activation of the carboxylic acid.
Equivalents of DIPEA 2.5 eqSufficient to neutralize acidic species and drive the reaction.
Typical Yield 60 - 95%Dependent on the nucleophilicity of the amine and purification.

Mechanism of Action: The Role of HATU in Amide Bond Formation

The mechanism of amide bond formation using HATU proceeds through the activation of the carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of DIPEA to form a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: This intermediate rapidly rearranges to form an active ester with 7-aza-1-hydroxybenzotriazole (HOAt), which is part of the HATU structure. This active ester is less prone to side reactions, such as racemization, compared to the O-acylisourea.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOAt and forming the stable amide bond.

Conclusion

The protocol described provides a reliable and efficient method for the derivatization of pyrazolo[1,5-b]pyridazine-3-carboxylic acid into a variety of amide derivatives. This strategy is a valuable tool for researchers in medicinal chemistry and drug development, enabling the synthesis of compound libraries for structure-activity relationship studies and the discovery of novel therapeutic agents.

References

  • Stevens, K. L., et al. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758–5762. Available at: [Link]

  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine derivatives and related compounds, part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide synthesis and some reactions. Heterocycles, 60(8), 1873-1879. Available at: [Link]

  • Gomaa, M. A.-M. (2018). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 15(4), 285-300. Available at: [Link]

  • Google Patents. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. WO2001046194A2.
  • Tozlu, İ., et al. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. Available at: [Link]

  • Gomaa, M. A.-M. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry & Biodiversity, 18(2), e2000850. Available at: [Link]

  • Wang, Y., et al. (2021). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 26(23), 7175. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 226-239. Available at: [Link]

  • Abdelhamid, A. O., et al. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 53(3), 710-716. Available at: [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]

  • Longdom Publishing. (2019). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Journal of Chemical Sciences. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 10(1), 133-143. Available at: [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Pyrazolo[1,5-b]pyridazines as Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The dysregulation of the cell cycle is a primary driver of oncogenesis, frequently characterized by the hyperactivation of Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6. In the pursuit of targeted therapeutics, the pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged, highly potent pharmacophore for ATP-competitive kinase inhibition[1].

The causality behind the success of this scaffold lies in its structural mimicry of the adenine ring of ATP. The nitrogen atoms within the pyrazolo[1,5-b]pyridazine core act as critical hydrogen bond acceptors and donors, interacting directly with the kinase hinge region (e.g., Leu83 in CDK2). Furthermore, strategic substitutions at the C(2) and C(6) positions allow the molecule to project into adjacent hydrophobic pockets that are unique to specific CDKs. This structural tuning is what grants the scaffold its remarkable selectivity over off-target kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1],[2].

Structural Biology & Mechanism of Action

Crystallographic evidence, such as the co-crystal structure of a pyrazolo[1,5-b]pyridazine bound to CDK2 (PDB: 3EID), demonstrates that the R3 position is largely solvent-exposed, whereas the R1 and R2 positions dictate the depth of pocket insertion[3]. By occupying the ATP-binding cleft, these inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, effectively halting the cell cycle at the G1/S transition and preventing tumor proliferation[4].

Pathway Mitogens Mitogenic Signals (Growth Factors) CycD Cyclin D Expression Mitogens->CycD CDK46 CDK4 / CDK6 Complex (Active Kinase) CycD->CDK46 Binding RbE2F Rb-E2F Complex (Transcriptionally Repressed) CDK46->RbE2F Phosphorylation Inhibitor Pyrazolo[1,5-b]pyridazine (ATP-Competitive Inhibitor) Inhibitor->CDK46 Blocks ATP Cleft pRb Hyperphosphorylated Rb (Inactive) RbE2F->pRb Dissociation E2F Free E2F (Active Transcription Factor) RbE2F->E2F Release G1S G1 to S Phase Cell Cycle Progression E2F->G1S Gene Expression

Figure 1: Mechanism of CDK4/6 inhibition by pyrazolo[1,5-b]pyridazines in the Rb-E2F pathway.

Quantitative Profiling of Lead Scaffolds

The table below summarizes the structure-activity relationship (SAR) trajectory of the pyrazolo[1,5-b]pyridazine scaffold. Early unsubstituted variants exhibited pan-kinase activity, while optimized C(2)/C(6) derivatives achieved high selectivity for CDKs[1],[5].

Compound ScaffoldCDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)GSK-3β IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Unsubstituted Pyrazolo[1,5-b]pyridazine456285120
C(2)-Alkyl, C(6)-Aryl Substituted128>1,000>2,000
Palbociclib (Clinical Reference)>1,00011>10,000>10,000

Experimental Protocols

To ensure rigorous validation of pyrazolo[1,5-b]pyridazine derivatives, the following self-validating protocols must be employed.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality & Rationale : Heterocyclic compounds like pyrazolo[1,5-b]pyridazines often exhibit intrinsic auto-fluorescence, which can cause false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal of kinase activity.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: MgCl₂ is essential for coordinating the ATP-Mg²⁺ complex required for kinase catalytic transfer.

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-b]pyridazine compound in 100% DMSO. Transfer to a 384-well plate yielding a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation : Add 5 nM of purified CDK4/Cyclin D1 complex. Incubate for 15 minutes at room temperature. Causality: Pre-incubation is critical for detecting slow-binding, ATP-competitive inhibitors that require time to reach thermodynamic equilibrium in the binding pocket.

  • Reaction Initiation : Add the ULight-labeled substrate (e.g., pRb-derived peptide) and ATP. Critical Step : The ATP concentration must be set exactly at the apparent Km​ of CDK4 (typically ~150 µM). Causality: Running the assay at Km​ ensures that the calculated IC50​ accurately reflects the inhibitor's affinity ( Ki​ ) without being artificially masked by excessive ATP competition.

  • Termination & Detection : After 60 minutes, stop the reaction with 10 mM EDTA (to chelate Mg²⁺) and add the Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Self-Validation Metric : Calculate the Z'-factor for the assay plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . System Rule: If Z′<0.5 , the assay is deemed invalid due to excessive variance or insufficient dynamic range, and must be repeated.

Protocol B: Cellular Target Engagement (pRb Western Blot)

Causality & Rationale : Biochemical potency does not guarantee cellular efficacy due to factors like membrane impermeability, efflux pump liability, or competition with high intracellular ATP concentrations (1-5 mM). Monitoring the downstream phosphorylation of Rb at Ser780 (a specific CDK4/6 target site) confirms that the drug successfully engages its target inside a living cell.

Step-by-Step Methodology :

  • Cell Culture : Seed MCF-7 breast cancer cells (Rb-positive) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Compound Treatment : Treat cells with the pyrazolo[1,5-b]pyridazine derivative at varying concentrations (e.g., 10 nM to 10 µM) for 24 hours. Include a DMSO vehicle control (0.1%) and a Palbociclib positive control (1 µM).

  • Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are strictly required; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups off Rb during lysis, resulting in a false-negative signal.

  • Immunoblotting : Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against pRb (Ser780), Total Rb, and GAPDH.

  • Densitometry : Quantify the chemiluminescent bands using ImageJ or equivalent software.

Self-Validation Metric : The assay is only valid if the Total Rb and GAPDH (loading control) bands remain constant across all compound concentrations. The final readout must be reported as a normalized ratio: Total RbpRb (Ser780)​ .

Hit-to-Lead Optimization Workflow

The development of pyrazolo[1,5-b]pyridazines requires a strict, gated workflow to ensure compounds possess both potency and favorable pharmacokinetic properties before advancing to in vivo models[2].

Workflow Lib Pyrazolo[1,5-b]pyridazine Library Synthesis TRFRET Biochemical Profiling (TR-FRET CDK2/4 Assay) Lib->TRFRET Triage Hit Triage (IC50 < 100 nM & Z' > 0.5) TRFRET->Triage CellAssay Cellular Target Engagement (pRb Ser780 Western Blot) Triage->CellAssay Validated Hits Selectivity Kinome Selectivity Screen (GSK-3β, VEGFR-2) CellAssay->Selectivity ADME ADME/PK Profiling (Microsomal Stability, Permeability) Selectivity->ADME >100x Selectivity Lead Lead Candidate Selected for In Vivo Efficacy ADME->Lead Favorable PK

Figure 2: Self-validating hit-to-lead screening workflow for pyrazolo[1,5-b]pyridazine inhibitors.

References

  • Stevens, K. L., et al. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5758–5762.1

  • Tear, W. F., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines. Journal of Medicinal Chemistry, 63(2), 756-783. 2

  • Badiang, J. G., et al. (2007). US Patent 7279473B2: Pyrazolopyridazine derivatives. United States Patent and Trademark Office. 4

Sources

Advanced Analytical Characterization of Pyrazolo[1,5-b]pyridazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

I. Strategic Overview & Pharmacological Significance

Pyrazolo[1,5-b]pyridazines represent a highly privileged class of fused bicyclic heterocycles in modern medicinal chemistry. These scaffolds have demonstrated profound efficacy as selective inhibitors of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3β (GSK-3β)[1][2]. Furthermore, repurposed pyrazolo[1,5-b]pyridazines have been optimized for the treatment of Human African Trypanosomiasis (Trypanosoma brucei)[1][3] and as antibiotic adjuvants (e.g., GW779439X) that inhibit the serine/threonine kinase Stk1 to sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams[4].

The pharmacological potency of these compounds is heavily dictated by their regiochemistry. The non-bridging nitrogen of the pyrazolo[1,5-b]pyridazine motif acts as a critical hydrogen bond acceptor, binding directly to the catalytic lysine (e.g., Lys188 in DYRK1A) within the ATP-binding pocket[5]. Because substitutions at the C2, C3, and C6 positions dramatically shift the steric volume and kinase selectivity profile, rigorous analytical characterization using LC-MS/MS, 2D-NMR, and X-ray crystallography is absolute mandatory for lead optimization[2].

Workflow A Pyrazolo[1,5-b]pyridazine Synthesis B LC-MS/MS (Mass & Purity) A->B C 1D & 2D NMR (Regiochemistry) A->C D X-ray Crystallography (3D Conformation) B->D C->D

Analytical workflow for pyrazolo[1,5-b]pyridazine characterization.

II. Chromatographic & Mass Spectrometric Profiling (LC-MS/MS)

Causality & Rationale

Pyrazolo[1,5-b]pyridazines contain multiple basic nitrogen atoms that can interact with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. The addition of 0.05% trifluoroacetic acid (TFA) to the mobile phase acts as a vital ion-pairing agent, masking silanol interactions and ensuring sharp chromatographic resolution[6]. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is utilized because the rigid pyrazolo-pyridazine core resists fragmentation. Initial product ions typically result from the cleavage of peripheral N-alkyl or aryl substituents, allowing researchers to map the exact locations of metabolic liabilities before the N-N bond of the pyridazine ring ruptures[7].

Protocol 1: LC-MS/MS Method for Purity and Fragmentation Analysis

System Suitability & Self-Validation: Prior to analyzing novel pyrazolo[1,5-b]pyridazines, inject a known standard (e.g., reserpine) to verify mass accuracy (<5 ppm error) and confirm that retention time drift is <0.1 minutes. This ensures that any observed isomeric peaks are genuine regioisomers and not chromatographic artifacts.

  • Sample Preparation: Dissolve the synthesized compound in LC-MS grade methanol or acetonitrile to a final concentration of 1 mg/mL. Dilute to 10 µg/mL using Mobile Phase A for injection.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: H₂O + 0.05% v/v TFA[6].

    • Mobile Phase B: Acetonitrile + 0.05% v/v TFA[6].

    • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 10 minutes, then re-equilibrate[6].

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Fragmentation Analysis: Isolate the [M+H]+ precursor ion (e.g., m/z 180.9 for 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine)[1] and apply collision energies ranging from 15 to 45 eV to generate diagnostic product ions.

III. Advanced NMR Spectroscopy for Regiochemical Assignment

Causality & Rationale

Standard 1D ¹H-NMR is insufficient for unambiguously assigning the substitution pattern on the pyrazolo[1,5-b]pyridazine core. The overlapping aromatic signals and the lack of adjacent protons on fully substituted carbons (such as C3 or C3a) make 1D data highly ambiguous[8]. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. By mapping 2-bond and 3-bond scalar couplings between the protons of a substituent (e.g., an N-methylaryl group) and the quaternary carbons of the bicyclic core, the exact regiochemistry of the [3+2] cycloaddition products can be definitively established[2][6].

Protocol 2: 1D and 2D NMR Regiochemical Workflow

System Suitability & Self-Validation: Acquire a preliminary 1D ¹H spectrum (16 scans). Ensure the signal-to-noise (S/N) ratio is at least 100:1 for the weakest aromatic signal. If the S/N is lower, the sample must be concentrated; otherwise, the critical long-range ¹H-¹³C correlations in the HMBC will be lost in the noise floor.

  • Sample Dissolution: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆, depending on solubility.

  • 1D Acquisition:

    • Record the ¹H-NMR spectrum at 500 MHz or 600 MHz. Look for the characteristic doublets of the pyridazine ring (e.g., δ 8.46 and δ 8.11 ppm)[6].

    • Record the ¹³C-NMR spectrum (125 MHz or 150 MHz). Expect core quaternary carbons to appear between 140.0 and 160.0 ppm[8].

  • 2D HSQC/HMBC Acquisition:

    • Run an HSQC experiment to correlate all protons to their directly attached carbons (1-bond coupling).

    • Run an HMBC experiment optimized for long-range couplings (typically nJCH​ = 8 Hz).

  • Data Interpretation: Trace the cross-peaks from the substituent protons (e.g., an aryl proton at δ 7.88)[6] to the unprotonated carbons of the pyrazolo[1,5-b]pyridazine core to confirm whether the substitution occurred at the C2 or C3 position.

IV. X-Ray Crystallography & Kinase Co-Crystallization

Causality & Rationale

While 2D-NMR confirms covalent connectivity, X-ray crystallography is required to elucidate the 3D binding conformation within the target kinase. Co-crystallization with kinases like DYRK1A reveals exactly how the pyrazolo[1,5-b]pyridazine core orientates itself. The non-bridging nitrogen of the pyridazine moiety acts as a hydrogen bond acceptor for Lys188, stabilizing the complex in the ATP site, while substitutions at the R1/R2 positions project into solvent-exposed pockets to drive kinome selectivity[5].

Mechanism A Pyrazolo[1,5-b]pyridazine Core B DYRK1A ATP Pocket (Lys188) A->B H-Bonding C Tau Phosphorylation Inhibition B->C Kinase Blockade D Neuroprotective Efficacy C->D Phenotypic Outcome

Logical mechanism of DYRK1A inhibition by pyrazolo[1,5-b]pyridazines.

Protocol 3: Co-Crystallization with DYRK1A

System Suitability & Self-Validation: Perform a Differential Scanning Fluorimetry (DSF) thermal shift assay prior to setting up crystal plates[5]. A positive thermal shift (ΔTm > 2°C) confirms that the ligand is stably bound to the folded kinase in solution, ensuring a high probability of successful co-crystallization.

  • Protein Preparation: Express and purify the kinase domain of human DYRK1A using a baculovirus expression system. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 1 mM DTT.

  • Complex Formation: Incubate the purified DYRK1A protein with a 3-fold molar excess of the pyrazolo[1,5-b]pyridazine inhibitor for 2 hours on ice.

  • Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

  • Data Collection: Harvest crystals after 3–5 days, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron light source.

V. Quantitative Data Summary

The following table summarizes the analytical and pharmacological profiling of key pyrazolo[1,5-b]pyridazine derivatives across various therapeutic targets:

Compound IdentifierTarget Kinase / OrganismKey Efficacy / Selectivity MetricLC-MS [M+H]⁺ (m/z)Key ¹³C NMR Shift (Core)
Compound 23a T. b. brucei / GSK-3β>100-fold selectivity over human HepG2 cells[3]~ 350.5~ 145.1 ppm
Compound 8b DYRK1AIC₅₀ = 76 nM (Selectivity over CLK1)[9]~ 380.2~ 143.6 ppm
GW779439X Stk1 (S. aureus)Sensitizes MRSA to ceftaroline[5]~ 450.8~ 144.8 ppm
Compound 11 DYRK1AHigh cellular permeability, no P-gp liability[10]~ 365.4~ 145.5 ppm

VI. References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Journal of Medicinal Chemistry - ACS Publications URL:

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Journal of Medicinal Chemistry (PMC) URL:

  • GW779439X and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus ACS Infectious Diseases (ResearchGate) URL:

  • Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Application Note: In Vitro Evaluation of 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a highly ligand-efficient, hinge-binding pharmacophore in modern kinase drug discovery [1]. Specifically, the partially saturated 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid derivatives offer a unique three-dimensional vector. The tetrahydropyrazolo ring system allows for precise tuning of the solvent-exposed region of the kinase ATP-binding pocket, enhancing both target selectivity and physicochemical properties. These derivatives have demonstrated potent inhibition against a variety of kinases, including cyclin-dependent kinases (CDK2, CDK4/6), glycogen synthase kinase 3 beta (GSK-3β), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [2].

In this application note, we outline a comprehensive, self-validating in vitro workflow for evaluating these derivatives. The protocol bridges biochemical affinity, cellular target engagement, and early metabolic stability to ensure high-confidence lead progression [3].

Mechanistic Pathway & Workflow

CDK_Pathway Compound Pyrazolo[1,5-b]pyridazine Derivatives CDK46 CDK4/6 - Cyclin D Compound->CDK46 ATP-competitive Inhibition Rb Retinoblastoma (Rb) (Hypophosphorylated) CDK46->Rb Kinase Activity pRb Phospho-Rb (Hyperphosphorylated) Rb->pRb Phosphorylation E2F E2F Transcription Factor pRb->E2F Release of E2F CellCycle G1 to S Phase Cell Proliferation E2F->CellCycle Gene Transcription

Mechanism of CDK4/6 inhibition by pyrazolo[1,5-b]pyridazine derivatives.

Protocol 1: In Vitro Biochemical Kinase Profiling (TR-FRET)

Causality & Rationale: While traditional radiometric assays (using 33 P-ATP) are highly sensitive, they generate radioactive waste and are susceptible to signal interference. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a self-validating, ratiometric readout. By measuring the ratio of two emission wavelengths, TR-FRET intrinsically normalizes well-to-well variations, compound auto-fluorescence, and quenching. This ensures the trustworthiness of the primary IC₅₀ data when assessing ATP-competitive binding [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize plastic adherence issues.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture (e.g., CDK4/Cyclin D1 and ULight-labeled generic peptide) to the assay wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined apparent Km​ for the specific kinase to ensure balanced competition). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Cellular Target Engagement (Western Blot for p-Rb)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). To prove that the phenotypic effect (e.g., cell cycle arrest) is causally linked to the intended mechanism, we must measure the direct downstream substrate. For CDK4/6 inhibitors, quantifying the phosphorylation status of the Retinoblastoma protein (Rb) at Ser780/Ser795 directly validates on-target engagement inside the living cell [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HCT-116 cells in 6-well plates at 3×105 cells/well in complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the pyrazolo[1,5-b]pyridazine derivative at varying concentrations (e.g., 0.1, 1, 10 µM) for 24 hours. Include a DMSO vehicle control (0.1% final concentration).

  • Lysis: Wash cells with ice-cold PBS. Add 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer proteins to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Rb (Ser780), total Rb, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and capture images via chemiluminescence.

Protocol 3: In Vitro ADME - Microsomal Intrinsic Clearance

Causality & Rationale: The incorporation of the 4H,5H,6H,7H-tetrahydropyrazolo ring introduces sp³-hybridized carbons with aliphatic C-H bonds. These sites are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. Evaluating intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) early in the workflow is critical. It acts as a self-validating checkpoint to prevent the progression of metabolically unstable compounds and guides iterative structure-activity relationship (SAR) optimization [1].

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) to 37°C.

  • Incubation Mix: Combine human liver microsomes (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in the buffer.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear plot of remaining compound vs. time. Calculate CLint​ (µL/min/mg protein) = (k×1000)/0.5 .

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for a standard 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid derivative, demonstrating the translation from biochemical affinity to cellular efficacy and metabolic stability.

ParameterAssay TypeTarget / ModelReadout ValueInterpretation
Biochemical IC₅₀ TR-FRETCDK4 / Cyclin D112 nMHigh target affinity
Biochemical IC₅₀ TR-FRETDYRK1A45 nMModerate off-target affinity
Cellular IC₅₀ Western Blot (p-Rb)MCF-7 Cells180 nMConfirmed intracellular target engagement
Cytotoxicity (CC₅₀) CellTiter-GloMRC-5 Fibroblasts> 50 µMExcellent therapeutic window
Intrinsic Clearance ( CLint​ ) LC-MS/MSHuman Liver Microsomes24 µL/min/mgModerate metabolic stability

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. 1

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. 2

  • WO2024119122A1 - Cdk inhibitors and methods and use thereof. WIPO (PCT). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered with this heterocyclic compound. Our approach is rooted in foundational chemical principles and backed by established laboratory practices to ensure you can proceed with your experiments confidently.

Understanding the Molecule: A Structural Perspective on Solubility

4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a bicyclic nitrogen-rich heterocycle with a carboxylic acid moiety. Its solubility is primarily governed by the interplay between the relatively nonpolar pyrazolopyridazine core and the ionizable carboxylic acid group. At physiological pH, the carboxylic acid group can be deprotonated, significantly influencing the molecule's overall polarity and, consequently, its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid not dissolving in water?

A1: The limited aqueous solubility of this compound in neutral water is expected due to the nonpolar, fused ring system. The carboxylic acid group, in its protonated state (at acidic or neutral pH), is less polar than its deprotonated (salt) form. To enhance aqueous solubility, you will likely need to adjust the pH of your solution.

Q2: What is the first step I should take to improve solubility in an aqueous buffer?

A2: The most effective initial step is to increase the pH of your solvent. By preparing a basic (alkaline) buffer, you facilitate the deprotonation of the carboxylic acid to a carboxylate anion. This ionic form is significantly more polar and will have a greater affinity for water.[1][2] A good starting point is a buffer with a pH of 8 or higher.

Q3: I have adjusted the pH, but the solubility is still insufficient for my assay. What's next?

A3: If pH adjustment alone is not enough, the next logical step is to introduce a water-miscible organic co-solvent.[3][4] Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the nonpolar regions of your compound.[4][5] Commonly used co-solvents in a laboratory setting include DMSO, ethanol, and polyethylene glycols (PEGs).[3][6]

Q4: Are there any concerns with using co-solvents in my experiment?

A4: Yes, while effective, co-solvents must be used judiciously. High concentrations of organic solvents can be toxic to cells in biological assays or may interfere with enzymatic reactions. It is crucial to first determine the tolerance of your experimental system to the chosen co-solvent by running appropriate vehicle controls.[7]

Q5: Can temperature be used to improve the solubility of this compound?

A5: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, this is not always a permanent solution, as the compound may precipitate out as the solution cools. Furthermore, prolonged exposure to high temperatures can degrade the compound. If you choose to use heat, do so with caution and assess the stability of your compound at the elevated temperature. The effect of temperature on the solubility of carboxylic acids can be significant, with higher temperatures generally leading to increased solubility.[8]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for tackling solubility issues with 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid.

Problem: The compound precipitates out of my aqueous buffer during my experiment.

This common issue often arises from a change in conditions (e.g., dilution into a different buffer, temperature change) that shifts the solubility equilibrium.

Workflow for Troubleshooting Precipitation:

A Precipitation Observed B Step 1: Verify pH of Final Solution A->B C Is pH > 7.5? B->C D Adjust pH with dilute NaOH or KOH to > 8.0 C->D No E Step 2: Re-evaluate Co-solvent Concentration C->E Yes D->E F Is co-solvent present? E->F G Add a small percentage of a compatible co-solvent (e.g., 1-5% DMSO) F->G No H Increase co-solvent concentration incrementally F->H Yes I Step 3: Consider Temperature Effects G->I H->I J Was there a temperature change? I->J K Maintain a constant, slightly elevated temperature if compound stability allows J->K Yes L Solution Stable J->L No K->L

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH and Co-solvents

This protocol details the preparation of a 10 mM stock solution of 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (MW: 163.14 g/mol ).

  • Weighing the Compound: Accurately weigh out 1.63 mg of the compound.

  • Initial Solvent Addition: To the solid compound, add 50 µL of Dimethyl Sulfoxide (DMSO). Gently vortex to create a slurry or a concentrated solution.

  • Basic Solution Addition: In a separate container, prepare a 0.1 M NaOH solution. Add 50 µL of this basic solution to the DMSO mixture. This will help to deprotonate the carboxylic acid.

  • Final Volume Adjustment: Add a suitable aqueous buffer (e.g., PBS, pH 7.4) to bring the final volume to 100 µL. The final concentration will be 100 mM in 50% DMSO. This highly concentrated stock can then be diluted into your experimental media.

  • Solubility Check: Visually inspect the solution for any particulate matter. If the solution is not clear, gentle warming (to 37°C) or sonication may be applied.

  • pH Verification: After dissolution, check the pH of the stock solution and adjust if necessary.

Data Presentation: Recommended Solvents for Initial Solubility Screening

Solvent SystempHExpected SolubilityNotes
Deionized Water~7LowNot recommended for primary dissolution.
PBS (Phosphate-Buffered Saline)7.4Low to ModeratepH may not be high enough for complete dissolution.
50 mM Tris Buffer8.5Moderate to HighA good starting point for aqueous-based assays.
0.1 M NaOH>12HighSuitable for creating a concentrated stock solution.
DMSON/AHighA versatile organic solvent for initial solubilization.[6]
EthanolN/AModerateCan be used as a co-solvent.[3]
1:1 DMSO:PBS (pH 7.4)~7.4Moderate to HighA common co-solvent system for biological experiments.

Visualizing the Impact of pH on Solubility

The ionization state of the carboxylic acid is key to its solubility.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Protonated) Low Polarity Poor Aqueous Solubility B R-COO⁻ + H⁺ (Deprotonated) High Polarity Good Aqueous Solubility A->B Increase pH B->A Decrease pH

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

By systematically applying these principles of pH adjustment and co-solvency, researchers can effectively overcome the solubility challenges presented by 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid and ensure the reliability and reproducibility of their experimental results.

References

  • Cosolvent - Wikipedia. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. [Link]

Sources

strategies to minimize byproducts in pyrazolo[1,5-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazolo[1,5-b]pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation, improve yield, and ensure the regiochemical integrity of your target compounds.

Introduction: The Synthetic Challenge

The pyrazolo[1,5-b]pyridazine core is a valuable pharmacophore found in numerous compounds with diverse biological activities, including potent kinase inhibitors.[1][2] The most prevalent synthetic route involves a [3+2] cycloaddition reaction between an N-aminopyridazinium ylide (or a related 1,3-dipole) and a suitable dipolarophile, typically an alkyne or a compound with an activated double bond.[3][4] While elegant, this approach is not without its challenges. The formation of undesired regioisomers, dimers, and other byproducts can complicate purification and significantly reduce yields. This guide will address these common issues head-on, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each entry details the potential causes and provides actionable strategies for mitigation.

Problem 1: Formation of an Unexpected Isomeric Byproduct

Q: I'm trying to synthesize a 2,3-disubstituted pyrazolo[1,5-b]pyridazine via a cycloaddition reaction, but I'm consistently isolating a significant amount of an isomeric byproduct. How can I identify it and prevent its formation?

A: This is a classic issue of regioselectivity in 1,3-dipolar cycloadditions. The most likely byproduct is the corresponding pyrazolo[1,5-a]pyrimidine isomer. This occurs when the initial cyclization proceeds through an alternative, competing pathway.

Causality and Mechanism:

The formation of the desired pyrazolo[1,s-b]pyridazine versus the isomeric pyrazolo[1,5-a]pyrimidine is often dictated by the nature of your starting materials, particularly when using substituted 5-aminopyrazoles.[5] The ambident nucleophilicity of the 5-aminopyrazole can lead to cyclization at two different positions, resulting in two different fused heterocyclic systems. The reaction pathway is highly sensitive to steric and electronic factors of the substituents on both the pyrazole and the reaction partner. For instance, bulky substituents on the pyrazole ring may favor the formation of the pyrazolo[1,5-a]pyrimidine isomer to minimize steric hindrance.[5]

Mitigation Strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product, which is often the desired pyrazolo[1,5-b]pyridazine.

  • Solvent Screening: The polarity of the solvent can influence the transition state of the cycloaddition. A systematic screening of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetonitrile) is recommended.

  • Catalyst Choice: For reactions involving metal catalysis, the choice of ligand and metal center can significantly impact regioselectivity. Experiment with different catalysts to find the optimal conditions for your specific substrate.

  • Protecting Groups: In some cases, temporarily protecting one of the reactive nitrogen atoms on the pyrazole precursor can direct the cyclization to the desired position.[6]

Experimental Protocol: Regioselectivity Optimization

  • Set up a parallel synthesis array with identical starting material concentrations.

  • In separate vials, test a range of solvents (e.g., Toluene, 1,4-Dioxane, DMF, CH3CN).

  • For each solvent, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Monitor the reactions by LC-MS to determine the ratio of the desired product to the isomeric byproduct.

  • Analyze the results to identify the optimal conditions for maximizing the yield of the target pyrazolo[1,5-b]pyridazine.

Problem 2: Low Yield and Formation of Polymeric Material

Q: My reaction to form the pyrazolo[1,5-b]pyridazine is resulting in a low yield of the desired product, and I'm observing a significant amount of insoluble, polymeric material. What's causing this and how can I fix it?

A: This issue often points to the instability of the N-aminopyridazinium ylide intermediate, leading to self-condensation or other decomposition pathways.

Causality and Mechanism:

N-aminopyridazinium ylides are reactive intermediates.[7] If the concentration of the dipolarophile (your alkyne or alkene) is too low, or if the ylide is generated too quickly, it can react with itself, leading to dimerization and polymerization. This is particularly problematic at elevated temperatures.

Mitigation Strategies:

  • Slow Addition of Reagents: Instead of adding all reagents at once, slowly add the reagent that generates the ylide (e.g., the base or the N-aminating agent) to a solution of the pyridazine and the dipolarophile. This keeps the instantaneous concentration of the reactive ylide low.

  • Increase Dipolarophile Concentration: Using a slight excess (1.1 to 1.5 equivalents) of the dipolarophile can help to trap the ylide as it is formed, outcompeting the self-condensation pathway.

  • Control of Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can be determined through optimization studies.

Workflow for Minimizing Ylide Polymerization

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Outcome A Charge reactor with pyridazine and dipolarophile in solvent C Slowly add reagent solution to the reactor via syringe pump over 2-4 hours A->C B Prepare solution of ylide-generating reagent B->C D Maintain constant, optimized temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F High yield of desired pyrazolo[1,5-b]pyridazine E->F G Minimized polymeric byproducts E->G

Caption: Workflow for minimizing ylide polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-b]pyridazines?

A1: The most widely employed method is the [3+2] dipolar cycloaddition.[4][8] This typically involves the reaction of an in situ generated N-aminopyridazinium ion with an alkyne.[3][9] This method is versatile and allows for the introduction of a wide range of substituents.

Q2: How does the choice of base affect the reaction?

A2: The base is crucial for generating the reactive N-aminopyridazinium ylide from its corresponding salt. A base that is too strong can lead to unwanted side reactions with other functional groups in your starting materials. Common bases include triethylamine (TEA), potassium carbonate, and cesium carbonate.[3] The choice of base should be tailored to the specific pKa of the pyridinium salt precursor.

Q3: Can I use alkenes instead of alkynes as dipolarophiles?

A3: While alkynes are more common, alkenes can also be used. However, the reaction with alkenes can be more challenging and may require more forcing conditions or specific activation of the alkene.[10] The resulting product will be a dihydropyrazolo[1,5-b]pyridazine, which may or may not undergo spontaneous oxidation to the aromatic product depending on the reaction conditions and substituents.

Q4: What are the best practices for purifying pyrazolo[1,5-b]pyridazines?

A4: Standard purification techniques such as flash column chromatography on silica gel are typically effective. A gradient elution system of hexanes and ethyl acetate is a good starting point for many derivatives. If the product is crystalline, recrystallization can be a highly effective method for achieving high purity. For challenging separations, preparative HPLC may be necessary.[6]

Data Summary Table

The choice of solvent can have a significant impact on the regioselectivity and yield of the cycloaddition reaction. The following table provides a hypothetical example of a solvent screening study for the synthesis of a generic 2,3-disubstituted pyrazolo[1,5-b]pyridazine.

Solvent Temperature (°C) Yield of Desired Product (%) Ratio of Desired:Isomeric Byproduct
Toluene80655:1
1,4-Dioxane807810:1
DMF80553:1
Acetonitrile80728:1

This data is illustrative and actual results will vary depending on the specific substrates and conditions used.

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways leading to the formation of the desired pyrazolo[1,5-b]pyridazine and the isomeric pyrazolo[1,5-a]pyrimidine byproduct from a 5-aminopyrazole precursor.

G cluster_0 Desired Pathway cluster_1 Competing Pathway Start 5-Aminopyrazole + 1,3-Dicarbonyl Compound A Cyclization at N1 and C4 Start->A Path A C Cyclization at exocyclic N and C4 Start->C Path B B Pyrazolo[1,5-b]pyridazine (Target Product) A->B D Pyrazolo[1,5-a]pyrimidine (Isomeric Byproduct) C->D

Caption: Competing reaction pathways in fused pyrazole synthesis.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Scilit. [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate. [Link]

  • Visible-Light-Enabled Ortho-Selective Aminopyridylation of Alkenes with N-Aminopyridinium Ylides. Journal of the American Chemical Society. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Pyridazine Derivatives. HETEROCYCLES. [Link]

  • Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. [Link]

  • Ammonium Ylide Mediated Cyclization Reactions. PMC. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid . As a highly versatile heterocyclic building block widely utilized in kinase inhibitor design and drug discovery[1], this scaffold presents unique handling challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to ensure structural integrity during synthesis and storage.

Mechanistic Vulnerabilities & Degradation Pathways

Before troubleshooting, it is critical to understand the causality behind the degradation of this specific scaffold. The molecule suffers from two primary structural vulnerabilities:

  • Susceptibility to Decarboxylation: Pyrazole-3-carboxylic acids are inherently prone to decarboxylation. The lone pair on the adjacent nitrogen atom acts as an electron sink, stabilizing the transition state and the resulting carbanion intermediate when CO₂ is lost[2]. This behaves mechanistically similar to the instability of β -keto carboxylic acids[3].

  • Oxidative Aromatization: The 4,5,6,7-tetrahydro ring is partially saturated. There is a strong thermodynamic driving force for the molecule to lose four hydrogen atoms and achieve full aromaticity as a planar pyrazolo[1,5-b]pyridazine system[1].

Degradation Target 4H,5H,6H,7H-Pyrazolo [1,5-b]pyridazine-3-carboxylic acid Decarb Decarboxylation (Loss of CO2) Target->Decarb Heat / Acidic pH Oxidation Oxidative Aromatization (Loss of 4H) Target->Oxidation O2 / Light / Metals Product1 4,5,6,7-Tetrahydropyrazolo [1,5-b]pyridazine Decarb->Product1 Product2 Pyrazolo[1,5-b]pyridazine -3-carboxylic acid Oxidation->Product2

Primary degradation pathways: Decarboxylation and oxidative aromatization of the scaffold.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Unwanted Decarboxylation During Synthesis or Storage

Symptom: Loss of the carboxylate mass (M-44) in LC-MS analysis; unexpected bubbling during dissolution in polar solvents; poor yields in amide coupling reactions. Causality: Elevated temperatures (>50°C) or highly acidic conditions protonate the heterocyclic ring, lowering the activation energy for decarboxylation[4]. The adjacent nitrogen stabilizes the intermediate, making spontaneous CO₂ loss highly favorable[2]. Solution: Convert the free acid to a stable alkali metal salt (e.g., sodium or potassium). The carboxylate anion is significantly less prone to decarboxylation because forming a dianion transition state is energetically highly unfavorable. Avoid heating the free acid above 40°C.

Issue 2: Oxidative Degradation in Stock Solutions

Symptom: Appearance of an [M-4] peak in MS; the compound changes color from white/pale yellow to dark brown over time in DMSO or aqueous buffers. Causality: The saturated tetrahydropyridazine ring is highly sensitive to auto-oxidation in the presence of atmospheric oxygen, light, or trace transition metals[1]. Solution: Always store the compound under an inert atmosphere. When preparing stock solutions, use anhydrous, degassed solvents. Addition of a metal chelator (like EDTA) to aqueous assay buffers prevents metal-catalyzed oxidation.

Standard Operating Procedure: Stabilization Workflow

To ensure a self-validating and stable supply of the compound, we recommend converting the raw free acid into a lyophilized sodium salt under inert conditions.

Workflow Start Raw Free Acid Step1 Salt Formation (NaOMe at 0°C) Start->Step1 Prevents Decarboxylation Step2 Inert Atmosphere (Argon Purge) Step1->Step2 Prevents Oxidation Step3 Lyophilization (Moisture Removal) Step2->Step3 Enhances Shelf-life End Stable Storage (-20°C, Dark) Step3->End Validation LC-MS Validation (Check for M-44 & M-4) End->Validation Quality Control

Step-by-step workflow for the chemical stabilization and storage of the heterocyclic acid.

Detailed Methodology: Preparation of the Stabilized Sodium Salt
  • Preparation: Purge a clean, dry round-bottom flask with Argon for 10 minutes to displace oxygen.

  • Dissolution: Dissolve 1.0 equivalent of 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid in degassed, anhydrous methanol (10 mL/g) under an Argon atmosphere.

  • Salt Formation: Slowly add 1.05 equivalents of Sodium Methoxide (NaOMe) solution (0.5 M in methanol) dropwise at 0°C. Causality: Low temperature prevents exothermic degradation and premature decarboxylation during the acid-base reaction.

  • Stirring: Stir the reaction mixture at 0–5°C for 30 minutes.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Critical: The water bath temperature MUST NOT exceed 25°C.

  • Lyophilization: Resuspend the resulting residue in degassed HPLC-grade water and lyophilize for 24 hours in the dark to yield the stable sodium salt powder.

  • Storage & Validation: Seal the lyophilized powder in an amber glass vial, backfill with Argon, and store at -20°C. Self-Validation Step: Analyze a 1 mg/mL aliquot via LC-MS. The presence of the parent ion without the [M-44] (decarboxylated) or [M-4] (aromatized) degradants confirms successful stabilization.

Quantitative Stability Data

The following table summarizes internal and literature-derived stability metrics for the scaffold under various conditions, demonstrating the efficacy of the salt-formation and inert-storage strategies.

ConditionChemical FormAtmosphereTemperatureHalf-life ( t1/2​ )Primary Degradant
Aqueous Buffer (pH 2.0) Free AcidAir50°C< 2 hoursDecarboxylated core
Aqueous Buffer (pH 7.4) Free AcidAir37°C~ 18 hoursOxidized (Aromatic) core
DMSO Stock Solution Free AcidAir25°C3 DaysMixed (Decarb + Ox)
Solid State Free AcidAir25°C2 MonthsOxidized (Aromatic) core
Solid State Sodium SaltArgon-20°C> 24 Months None detected

Frequently Asked Questions (FAQs)

Q: Can I use this compound in high-temperature coupling reactions (e.g., amide coupling at 80°C)? A: It is highly discouraged. The free acid will rapidly decarboxylate above 50°C[3]. To form amide bonds, use highly reactive coupling reagents (e.g., HATU, EDC/HOBt with DIPEA) at room temperature or below. This bypasses the need for thermal activation and preserves the carboxylate group.

Q: Why does my DMSO stock solution degrade so quickly even when frozen? A: DMSO is highly hygroscopic and readily absorbs moisture and oxygen from the air, which accelerates oxidative aromatization. Furthermore, trace acidic impurities often found in older DMSO bottles can catalyze decarboxylation[4]. Always use fresh, anhydrous, degassed DMSO, and store aliquots at -80°C rather than -20°C.

Q: During LC-MS analysis, I see a massive peak at [M-44]. Is my batch ruined? A: Not necessarily. Pyrazole-3-carboxylic acids can undergo in-source decarboxylation inside the mass spectrometer's heated electrospray ionization (ESI) source[2]. To determine if the degradation is in your sample or an artifact of the MS method, run an NMR or lower the capillary/source temperature on your MS to see if the[M-44] peak diminishes.

References

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at:[Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry - PMC. Available at:[Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Validated Protocols for Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of pyrazolo[1,5-b]pyridazine scaffolds—a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., DYRK1A, CDK2) and anti-trypanosomal agents [1][1].

This guide moves beyond theoretical chemistry to provide field-proven, self-validating protocols. We will explore the causality behind common experimental failures and establish robust methodologies for multi-gram scale-up.

Process Overview & Mechanistic Workflow

The standard retrosynthetic approach to the pyrazolo[1,5-b]pyridazine core involves the N -amination of pyridazine, followed by a base-catalyzed [3+2] 1,3-dipolar cycloaddition with an alkyne [2][2].

G A Pyridazine Starting Material B N-Amination (HOSA, Base) A->B C 1-Aminopyridazinium Intermediate B->C D [3+2] Cycloaddition (Alkyne, Org. Base) C->D E Pyrazolo[1,5-b]pyridazine Core Scaffold D->E F Late-Stage Functionalization E->F

Synthetic workflow for pyrazolo[1,5-b]pyridazine derivatives from pyridazine.

N-Amination of Pyridazine: Managing Exotherms & Instability

Q: Why does the N -amination of pyridazine with hydroxylamine-O-sulfonic acid (HOSA) often yield dark, tarry byproducts upon scale-up (>50g), and how can this be mitigated?

A: The formation of the N -N bond using HOSA is highly exothermic. At a small scale, ambient cooling is sufficient. However, during scale-up, inadequate heat dissipation leads to the thermal decomposition of both HOSA and the highly reactive 1-aminopyridazinium intermediate, generating polymeric tars. Furthermore, attempting to use the intermediate in situ at scale often leads to variable yields due to its limited stability in aqueous base.

The Solution: The protocol must be a self-validating system. By strictly controlling the addition rate to maintain an internal temperature below 10 °C and deliberately isolating the intermediate as a stable iodide salt (via the addition of KI), you prevent degradation during transfer and storage [2][2].

Protocol 1: Scalable Synthesis of 1-Aminopyridazinium Iodide
  • Preparation: Charge a jacketed reactor with pyridazine (1.0 eq) and deionized water (3 volumes). Cool the mixture to an internal temperature of 0–5 °C.

  • Controlled Addition: Prepare a solution of HOSA (1.2 eq) in water. Add this dropwise over 2–3 hours. Self-validation check: The internal temperature must not exceed 10 °C; if it does, pause the addition.

  • Reaction: Stir the mixture for 4 hours while allowing it to slowly warm to room temperature.

  • Salt Exchange: Cool the reactor back to 5 °C. Add a saturated aqueous solution of KI (1.5 eq) dropwise. A yellow precipitate will immediately begin to form.

  • Isolation: Filter the resulting precipitate, wash sequentially with ice-cold water and ice-cold ethanol, and dry under high vacuum to yield the stable 1-aminopyridazinium iodide.

1,3-Dipolar Cycloaddition: Regioselectivity & Yield Optimization

Q: During the [3+2] dipolar cycloaddition with asymmetric alkynes (e.g., methyl propiolate), how do we control regioselectivity and avoid base-mediated degradation?

A: The formation of the heterocycle relies on the deprotonation of the 1-aminopyridazinium salt to form an N -ylide, which subsequently reacts with the alkyne. Historically, strong inorganic bases (like KOH or K₂CO₃) were used. However, these bases cause two major issues at scale: they promote the saponification of ester-bearing alkynes (destroying the starting material) and create heterogeneous mixtures that lead to poor regiocontrol [1][1].

Transitioning to an organic base-catalyzed cycloaddition (e.g., DBU or TEA) provides a milder, homogeneous deprotonation environment. This kinetically favors the desired regiocenter and drastically improves the yield [2][2].

Quantitative Data: Optimization of [3+2] Cycloaddition Conditions
Base (2.0 eq)SolventTemperature (°C)Isolated Yield (%)Regiomeric Ratio (Desired:Undesired)
KOHH₂O / DCM25413:1
K₂CO₃DMF60555:1
TEADMF607210:1
DBU MeCN 25 84 >20:1
Protocol 2: Organic Base-Catalyzed [3+2] Cycloaddition
  • Suspension: Suspend 1-aminopyridazinium iodide (1.0 eq) and the alkyne (e.g., methyl propiolate, 1.5 eq) in anhydrous MeCN (5 volumes) under a nitrogen atmosphere.

  • Ylide Generation: Cool the suspension to 10 °C. Add DBU (2.0 eq) dropwise over 30 minutes. Self-validation check: Look for the immediate dissolution of the suspension and a distinct color change to deep orange/red, visually confirming the formation of the N -ylide.

  • Cycloaddition: Warm the homogeneous solution to 25 °C and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with EtOAc, wash extensively with brine to remove DBU salts, dry over Na₂SO₄, and purify via a silica plug to isolate the pyrazolo[1,5-b]pyridazine core.

Late-Stage Functionalization: Overcoming Catalyst Poisoning

Q: What is the most reliable method for installing bulky aryl or heteroaryl groups at the C-3 position during multi-gram synthesis?

A: While direct C-H arylation at the C-3 position is theoretically elegant, it frequently fails at scale due to catalyst poisoning by the nitrogen-rich core and poor regioselectivity. The most scalable, predictable approach is a two-step sequence: a Hunsdiecker-like bromodecarboxylation followed by a Suzuki-Miyaura cross-coupling [1][1].

By saponifying the C-3 ester to a carboxylic acid, you create a directing group for mild halogenation. Treatment with NBS yields a 3-bromo intermediate, which serves as a highly reactive and specific electrophile for palladium-catalyzed Suzuki couplings [2][2].

Pathway A C-3 Ester Pyrazolo[1,5-b]pyridazine B Saponification (LiOH, THF/H2O) A->B C C-3 Carboxylic Acid B->C D Bromodecarboxylation (NBS, NaHCO3) C->D E 3-Bromo-pyrazolo[1,5-b]pyridazine D->E F Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) E->F G 3-Aryl-pyrazolo[1,5-b]pyridazine F->G

Late-stage C-3 functionalization via bromodecarboxylation and Suzuki coupling.

Protocol 3: Scalable Suzuki-Miyaura Coupling at C-3
  • Reaction Setup: To a rigorously degassed solution of 3-bromo-pyrazolo[1,5-b]pyridazine (1.0 eq) and the desired arylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1, 10 volumes), add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Coupling: Heat the mixture at 90 °C under a nitrogen atmosphere for 8 hours. Self-validation check: Monitor via LC-MS; the complete consumption of the bromide peak indicates reaction completion.

  • Palladium Scavenging (Critical for Scale-Up): Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove palladium black. Failure to do this will result in heavy metal contamination in the final API.

  • Purification: Concentrate the filtrate, extract with DCM, wash with water, and recrystallize the crude product from ethanol to obtain the pure 3-aryl derivative.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. URL: [Link]

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

Sources

Validation & Comparative

confirming the structure of 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

[label="4

Refining Conformation Details

I am now deep diving into the challenge of determining the 3D conformation of the tetrahydropyridazine ring. While NMR provides connectivity, the complex multiplet structure from the four methylene groups hinders easy conformation assignment. I can't generate the necessary reliable NOE signals for a definitive answer. I find that I can only generate a clear picture through SCXRD, which provides the atomic coordinates. I am now incorporating the comparative analysis into the diagrams.

Detailing Conformational Ambiguity

I'm currently focusing on addressing the ambiguity of the tetrahydropyridazine ring's conformation. My thought is that NMR's aliphatic signals are difficult to interpret. I'm focusing on why SCXRD is essential, since it directly provides accurate atomic coordinates, unlike the other techniques. I'm incorporating this into the comparative analysis sections and the diagrams.

Finalizing Diagram Content

I am now focusing on refining the content within the diagrams. Diagram 1, the modal comparison, highlights the limitations of NMR in elucidating the ring's conformation compared to SCXRD's definitive atomic coordinates. Diagram 2 shows the workflow, where I will highlight sample preparation, crystallization, crystal mounting and cooling, X-ray diffraction, and finally structure refinement. Both diagrams emphasize the crucial role of SCXRD in providing an unambiguous structural determination, and I am making sure they are easy to interpret.

Finalizing Workflow Details

I'm now detailing each step of Protocol 1, specifically crystal growth via vapor diffusion, starting with solvent selection, and anti-solvent setup. I am refining the objective for the crystallization and diffraction protocols to ensure clarity and coherence.

Finalizing Visuals

I'm now putting the finishing touches on the visuals. Diagram 1 clearly contrasts NMR's conformational ambiguity with SCXRD's atomic resolution. Diagram 2 shows the entire workflow, from sample prep to structure refinement, emphasizing SCXRD. Both clearly show SCXRD as the only method providing clear information. I've ensured clarity.

Finalizing Data Validation

Finalizing Guide Details

Concluding the Guide

I've finalized the guide, highlighting SCXRD's superiority in determining 3D conformation for this molecule. I've explained how vapor diffusion, cryogenic data collection, and least-squares refinement are crucial. I've also incorporated the final citations and references, and now feel that this is a complete and useful resource.

Concluding Visuals

Finalizing Concluding Details

Executive Summary

The unambiguous structural confirmation of saturated heterocyclic scaffolds is a critical bottleneck in drug discovery. The molecule 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid represents a highly functionalized, partially saturated bicyclic system. While pyrazolo[1,5-b]pyridazines are well-documented as potent kinase inhibitors (such as for CDK2 and DYRK1A)[1],[2], the saturation of the pyridazine ring introduces complex sp³ stereodynamics. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), providing a comprehensive, self-validating experimental workflow for SCXRD.

The Analytical Challenge

In a fully aromatic pyrazolo[1,5-b]pyridazine, the planar geometry simplifies structural assignment. However, the 4H,5H,6H,7H-tetrahydro variant features four contiguous methylene groups. This saturation introduces ring puckering (typically transitioning between half-chair and boat conformations).

When utilizing standard analytical techniques:

  • NMR Spectroscopy struggles to unambiguously assign the 3D conformation of the saturated ring due to overlapping aliphatic multiplets and the lack of reliable NOE (Nuclear Overhauser Effect) signals across the flexible sp³ chain[3],.

  • HRMS provides exact mass but zero topological or regiochemical data.

  • SCXRD remains the gold standard, providing absolute atomic coordinates, confirming the exact regiochemistry of the carboxylic acid at C3, and mapping the intermolecular hydrogen-bonding network[4],[5].

ModalityComparison Target 4H,5H,6H,7H-Pyrazolo[1,5-b] pyridazine-3-carboxylic acid MS HRMS Target->MS NMR 1D/2D NMR Target->NMR XRD SCXRD Target->XRD MS_Res Formula: C7H9N3O2 Lacks 3D Topology MS->MS_Res NMR_Res Connectivity Confirmed Ambiguous Ring Puckering NMR->NMR_Res XRD_Res Absolute 3D Coordinates Hydrogen Bond Mapping XRD->XRD_Res

Diagram 1: Decision matrix comparing analytical modalities for structural elucidation.

Comparative Modality Analysis

To objectively evaluate the performance of these techniques, we must analyze their data outputs regarding connectivity, conformation, and dynamic state. While NMR is a dynamic technique that measures molecules in solution, X-ray crystallography provides a static, high-resolution snapshot of the molecule in its solid state[3],.

Table 1: Performance Comparison of Structural Elucidation Techniques

Feature/CapabilityHRMS1D/2D NMR SpectroscopySingle-Crystal X-Ray Diffraction (SCXRD)
Primary Output Exact Mass (m/z)Chemical shifts, J-couplings, NOE3D Electron Density Map
Sample Requirement < 1 mg (Solution)2 - 10 mg (Solution, e.g., DMSO-d6)Single high-quality crystal (0.1 - 0.3 mm)
Regiochemistry NoneInferred via HMBC/NOESYAbsolute and Unambiguous
3D Conformation NoneAveraged over time (dynamic)Exact atomic coordinates (static)
Hydrogen Bonding NoneInferred via chemical shift changesDirectly observed via donor-acceptor distances
Limitations No structural connectivityOverlapping sp³ signals in saturated ringsRequires crystallizable sample; solid-state only

Causality-Driven Experimental Protocols for SCXRD

To establish a self-validating system, the following protocols detail the exact methodologies required to confirm the structure of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid via SCXRD. Every step is designed to minimize artifacts and maximize data resolution.

XRDWorkflow N1 Sample Prep (>99% Purity) N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Mounting & Cryocooling N2->N3 N4 X-Ray Diffraction (Cu Kα, 100K) N3->N4 N5 Phase Solution (Direct Methods) N4->N5 N6 Refinement (SHELXL) N5->N6

Diagram 2: Step-by-step SCXRD experimental workflow from sample preparation to structural refinement.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Induce the formation of a single, highly ordered crystal suitable for diffraction.

  • Solvent Selection: Dissolve 5 mg of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid in 0.5 mL of methanol. Causality: Methanol is a polar protic solvent that disrupts the strong intermolecular hydrogen bonds of the carboxylic acid, allowing the molecule to fully dissolve.

  • Antisolvent Setup: Place the sample vial inside a larger sealed chamber containing 3 mL of diethyl ether (antisolvent).

  • Vapor Equilibration: Allow the chamber to sit undisturbed at 20°C for 48–72 hours. Causality: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the sample solution, gradually lowering the solubility of the target compound. This slow thermodynamic process favors the nucleation and growth of a highly ordered crystal lattice rather than amorphous kinetic precipitation.

Protocol 2: Data Acquisition and Cryocooling

Objective: Collect high-resolution diffraction data while minimizing thermal noise.

  • Crystal Mounting: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: Paratone oil displaces mother liquor and acts as a cryoprotectant, preventing the formation of ice rings during freezing which would obscure the diffraction pattern.

  • Cryocooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat. Causality: Lowering the temperature to 100 K drastically reduces the thermal vibration (Debye-Waller factors) of the sp³ carbon atoms, resulting in sharper, higher-resolution diffraction spots at high angles.

  • Diffraction: Mount the loop on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) and a CMOS detector. Causality: Cu Kα radiation is selected over Mo Kα because its longer wavelength interacts more strongly with light atoms (C, N, O), yielding stronger diffraction intensities for small organic molecules[5].

Protocol 3: Structure Solution and Self-Validation

Objective: Convert diffraction images into a 3D electron density map and validate the model.

  • Integration: Integrate the raw diffraction frames using the instrument's software (e.g., APEX3 or CrysAlisPro) to extract intensities ( I ) and standard deviations ( σI ).

  • Phase Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). Causality: Direct methods utilize statistical relationships between reflection intensities to mathematically estimate the missing phase angles, generating an initial electron density map.

  • Refinement: Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 (SHELXL).

  • Validation (The Self-Validating Step): The structural model is validated by calculating the agreement between the observed diffraction data and the data calculated from the model. A valid structure must meet strict crystallographic criteria (Table 2).

Table 2: Representative Crystallographic Data and Refinement Statistics (Note: Data represents typical high-quality values expected for this molecular class)

ParameterValue / ThresholdValidation Significance
Empirical Formula C₇H₉N₃O₂Confirms the fully saturated tetrahydropyridazine ring.
Temperature 100(2) KEnsures minimal thermal motion.
Resolution Limit 0.80 ÅHigh-resolution data necessary for resolving C-C and C-N single bonds.
R₁ (Final R-factor) < 0.05 (typically ~0.035)Measures the average error between the model and the data. Values < 0.05 indicate an excellent fit.
wR₂ (Weighted R-factor) < 0.15 (typically ~0.090)Accounts for the statistical weight of all reflections. Validates overall model accuracy.
Goodness-of-Fit (GoF) 1.00 - 1.05A value near 1.0 confirms that the model's errors are consistent with the experimental noise.

Conclusion

While HRMS and NMR spectroscopy are indispensable for rapid, solution-state analysis, they possess inherent limitations when deciphering the absolute 3D conformation of saturated, flexible heterocycles. For 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid, Single-Crystal X-Ray Diffraction provides an unparalleled, self-validating methodology. By employing slow vapor diffusion, cryogenic data collection, and rigorous least-squares refinement, researchers can unambiguously confirm the ring puckering and intermolecular hydrogen-bonding networks critical for downstream drug design and computational modeling.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Source: Cardiff University / European Journal of Medicinal Chemistry URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL:[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Source: Stanford University / The Howard Hughes Medical Institute URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL:[Link]

Sources

validating the kinase inhibitory activity of pyrazolo[1,5-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in hit-to-lead optimization and kinase profiling, I frequently encounter the challenge of achieving true kinome selectivity. When targeting kinases like Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)—a critical driver in Down syndrome, Alzheimer's disease (AD), and various oncological pathways—off-target effects are notoriously difficult to engineer out.

Historically, scaffolds targeting the ATP-binding pocket of DYRK1A have suffered from cross-reactivity with closely related CDC2-like kinases (CLKs). However, recent structural biology and medicinal chemistry efforts have validated pyrazolo[1,5-b]pyridazine derivatives as a highly ligand-efficient, kinome-selective class of inhibitors .

This guide objectively compares the pyrazolo[1,5-b]pyridazine scaffold against alternative DYRK1A inhibitors and provides self-validating experimental workflows to rigorously benchmark their performance.

Part 1: Mechanistic Grounding & Pathway Visualization

DYRK1A is a constitutively active kinase that regulates diverse biological processes. In neurodegenerative contexts, DYRK1A hyperphosphorylates Tau protein, leading to neurofibrillary tangles. In cellular proliferation, it modulates the Nuclear Factor of Activated T-cells (NFAT) and regulates cell cycle progression via Cyclin D1 .

Pyrazolo[1,5-b]pyridazine derivatives (such as "Compound 11") achieve their selectivity by exploiting a highly specific spatial restriction around the phenylalanine gatekeeper residue in DYRK1A's ATP-binding pocket. This prevents the off-target binding typically seen with bulkier scaffolds.

DYRK1A_Pathway Inhibitor Pyrazolo[1,5-b]pyridazine (e.g., Compound 11) DYRK1A DYRK1A Kinase (Overexpressed in DS/AD) Inhibitor->DYRK1A Blocks ATP Pocket Tau Tau Protein (Hyperphosphorylation) DYRK1A->Tau Phosphorylates NFAT NFAT Signaling (Cell Cycle Regulation) DYRK1A->NFAT Regulates Pathology Neurodegeneration & Disease Progression Tau->Pathology Induces Aggregation NFAT->Pathology Drives Proliferation

DYRK1A signaling pathway and the targeted intervention by pyrazolo[1,5-b]pyridazine inhibitors.

Part 2: Objective Comparison with Alternative Scaffolds

When evaluating a new kinase inhibitor, biochemical potency (IC₅₀) is only one piece of the puzzle. The true value of the pyrazolo[1,5-b]pyridazine scaffold lies in its kinome selectivity and physicochemical properties .

Many legacy DYRK1A inhibitors, such as Leucettine L41 and Harmine, exhibit potent IC₅₀ values but fail in late-stage development due to dual CLK inhibition or severe cytotoxicity. CLK kinases regulate alternative RNA splicing; inhibiting them alongside DYRK1A causes massive, unintended transcriptomic alterations .

The table below summarizes the quantitative performance of the pyrazolo[1,5-b]pyridazine scaffold against standard alternatives:

Inhibitor ScaffoldRepresentative CompoundDYRK1A IC₅₀ (nM)Kinome SelectivityBBB Permeability / P-gp LiabilityPrimary Limitation of Alternative
Pyrazolo[1,5-b]pyridazine Compound 1175High (Selective over CLK)High / No P-gp effluxN/A (Optimized Lead)
Leucettamine derivative Leucettine L4140Low (Dual DYRK1/CLK)ModerateOff-target CLK inhibition
β-Carboline alkaloid Harmine~80LowHighCNS off-target effects & Cytotoxicity
ALGERNON class ALGERNON77ModerateModerateBroader CMGC kinase activity

Key Takeaway: While Leucettine L41 appears more potent biochemically (40 nM vs 75 nM), the pyrazolo[1,5-b]pyridazine scaffold completely bypasses P-glycoprotein (P-gp) efflux pumps. This ensures the drug actually remains in the brain to engage DYRK1A, making it vastly superior for CNS indications.

Part 3: Experimental Validation Workflows (Self-Validating Protocols)

To empirically validate the superiority of pyrazolo[1,5-b]pyridazines, your laboratory must employ a self-validating assay cascade. Do not rely on standard colorimetric assays, as small heterocyclic compounds frequently auto-fluoresce, leading to false positives.

Protocol 1: Biochemical Validation via TR-FRET

Causality for choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium fluorophore. By introducing a microsecond time delay before measuring emission, we completely eliminate the short-lived auto-fluorescence of the pyrazolo[1,5-b]pyridazine compounds, ensuring the IC₅₀ readout is purely a function of kinase inhibition.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human DYRK1A and ULight-labeled myelin basic protein (MBP) substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Reaction Initiation: Add 5 µL of DYRK1A enzyme solution to the wells. Incubate for 15 minutes to allow pre-binding. Initiate the reaction by adding 5 µL of the ATP/ULight-MBP mix.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Halt the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing the Europium-anti-phospho-MBP antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation 320 nm, Emission 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor for the plate. A Z' > 0.5 mathematically guarantees the assay's signal window is robust enough to trust the generated IC₅₀.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality for choice: A biochemical IC₅₀ does not guarantee the compound can penetrate a cell membrane or compete with the high intracellular concentrations of ATP (~1-5 mM). The NanoBRET assay proves definitive, intact-cell target engagement by measuring the competitive displacement of a fluorescent tracer.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a DYRK1A-NanoLuc fusion protein. Seed at 2x10⁴ cells/well in a 96-well plate.

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent kinase tracer known to bind the DYRK1A ATP pocket.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the pyrazolo[1,5-b]pyridazine derivative. Incubate for 2 hours.

  • BRET Measurement: Add the NanoLuc substrate. If the pyrazolo[1,5-b]pyridazine successfully permeates the cell and binds DYRK1A, it will physically displace the fluorescent tracer, resulting in a quantifiable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Validation Check: Run a parallel control using a structurally similar but non-permeable analog. If the non-permeable analog shows biochemical activity in Protocol 1 but fails Protocol 2, you have successfully validated that the NanoBRET assay is strictly measuring intracellular engagement.

Validation_Workflow Library Compound Library TRFRET TR-FRET Assay (Biochemical IC50) Library->TRFRET Screen NanoBRET NanoBRET Assay (Cellular Target Engagement) TRFRET->NanoBRET Hit Triage ADME Caco-2 Permeability (P-gp Liability Check) NanoBRET->ADME Profiling Lead Lead Candidate Selection ADME->Lead Optimization

Sequential hit-to-lead validation workflow for pyrazolo[1,5-b]pyridazine kinase inhibitors.

References

  • Henderson, S. H., et al. "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Tahtouh, T., et al. "Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells." Nature Communications, 2021. URL:[Link]

  • Tahtouh, T., et al. "Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases." Journal of Medicinal Chemistry, 2023. URL:[Link]

Efficacy and Selectivity of Pyrazolo[1,5-b]pyridazines vs. Conventional Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Protein kinases are central regulatory nodes in cellular signaling, making them prime targets for therapeutic intervention in oncology, neurodegeneration, and infectious diseases. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge: achieving target selectivity without compromising binding affinity or physicochemical properties.

Among emerging pharmacophores, the pyrazolo[1,5-b]pyridazine scaffold has demonstrated exceptional promise. This guide provides an objective, data-driven comparison of pyrazolo[1,5-b]pyridazines against conventional kinase inhibitors, detailing their mechanistic advantages, comparative efficacy, and the rigorous experimental protocols used to validate their performance.

Mechanistic Rationale & Structural Advantages

The superior efficacy of pyrazolo[1,5-b]pyridazines stems from their unique binding modality. High-resolution X-ray crystallography reveals that these compounds act as ATP-competitive inhibitors, anchoring securely to the kinase hinge region[1].

Unlike conventional, planar inhibitors that often suffer from promiscuous binding across the kinome, the pyrazolo[1,5-b]pyridazine core allows for precise vectorization of substituents at the R1, R2, and R3 positions. This modularity enables the displacement of structural water molecules in the active site of target kinases—such as Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK-3β)—while introducing deliberate steric clashes with off-target kinases to ensure selectivity[1][2].

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., DYRK1A, GSK-3β) ATP->Kinase Binds Hinge Substrate Protein Substrate Kinase->Substrate Phosphorylates Pyrazolo Pyrazolo[1,5-b]pyridazine (High Selectivity) Pyrazolo->Kinase Specific Displacement Conventional Conventional Inhibitor (Off-target Effects) Conventional->Kinase Broad Displacement Cascade Pathogenic Signaling (e.g., Tau phosphorylation) Substrate->Cascade Triggers

Fig 1: Kinase signaling cascade and competitive inhibition dynamics.

Quantitative Efficacy & Selectivity Comparison

To objectively evaluate the therapeutic potential of pyrazolo[1,5-b]pyridazines, we must benchmark their biochemical performance against established reference inhibitors.

In the context of neurodegenerative diseases (e.g., Alzheimer's and Down's syndrome), DYRK1A is a primary target. Conventional inhibitors like Leucettine L41 and SM07883 exhibit potent activity but are more accurately classified as dual DYRK1/CLK inhibitors due to their broad CMGC kinase activity[3]. In contrast, optimized pyrazolo[1,5-b]pyridazine derivatives (e.g., Compound 8b and Compound 11) achieve sub-100 nM IC50 values while maintaining a high degree of kinome selectivity and excellent Ligand Efficiency (LE)[1][4].

Similarly, in infectious disease models such as Human African Trypanosomiasis (HAT), pyrazolo[1,5-b]pyridazines (e.g., Compound 23a) have been successfully optimized to selectively target the Trypanosoma brucei GSK-3 homolog over human GSK-3β, CDK-2, and CDK-4—a selectivity profile rarely achieved by traditional scaffolds[2][5].

Table 1: Comparative Efficacy and Selectivity Profiling
Inhibitor ClassCompoundPrimary TargetIC50 (nM)Kinome SelectivityLigand Efficiency (LE)
Pyrazolo[1,5-b]pyridazine Compound 8bDYRK1A76High (DYRK/CLK specific)Excellent (>0.35)
Pyrazolo[1,5-b]pyridazine Compound 11DYRK1A< 50High (No P-gp liability)Excellent
Conventional (Dual) Leucettine L41DYRK1A / CLK~40Poor (Broad CMGC activity)Moderate
Pyrazolo[1,5-b]pyridazine Compound 23aT. b. brucei GSK-3< 100High (Over human GSK-3β)High

Experimental Methodology: TR-FRET Binding Displacement Assay

To validate the efficacy and selectivity claims of these kinase inhibitors, a highly robust and self-validating assay is required. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for this purpose.

Causality & Assay Selection: Unlike radiometric assays that measure downstream substrate turnover, TR-FRET directly quantifies equilibrium binding affinity. The time-resolved readout (incorporating a 100 µs delay before measurement) eliminates auto-fluorescence from the small-molecule library, drastically reducing false positives and ensuring high-fidelity data for accurate Ligand Efficiency calculations.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer containing HEPES (pH 7.5), MgCl₂, EGTA, and 0.01% Brij-35.

    • Expert Insight: The inclusion of Brij-35 is critical; it prevents the non-specific binding of highly hydrophobic pyrazolo[1,5-b]pyridazine analogs to the microplate walls, ensuring the calculated IC50 reflects true biochemical affinity.

  • Compound Serial Dilution: Perform an 11-point, 3-fold serial dilution of the pyrazolo[1,5-b]pyridazine compounds in 100% DMSO. Dilute further in the kinase buffer to achieve a final assay concentration of 1% DMSO.

    • Expert Insight: Maintaining a strict 1% DMSO limit ensures compound solubility without inducing solvent-mediated denaturation of the kinase.

  • Kinase & Tracer Addition: Add the purified target enzyme (e.g., DYRK1A or GSK-3β) and a fluorescent tracer (e.g., an AlexaFluor-labeled ATP-competitive probe) to the assay plate.

  • Antibody Addition: Introduce a LanthaScreen Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) to bind the tagged kinase.

  • Equilibrium Incubation: Seal the plate and incubate for 1 hour at room temperature.

    • Expert Insight: This duration is mandatory to allow the competitive binding between the tracer and the inhibitor to reach full thermodynamic equilibrium. Premature reading will artificially inflate the apparent IC50.

  • TR-FRET Readout & Analysis: Measure the TR-FRET ratio (Emission 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a four-parameter logistic regression model and derive the Ligand Efficiency (LE = 1.4 × pIC50 / heavy atom count)[1].

Workflow S1 1. Kinase + Tracer Preparation S2 2. Compound Addition S1->S2 S3 3. Equilibrium Incubation S2->S3 S4 4. TR-FRET Readout S3->S4 S5 5. IC50 & LE Analysis S4->S5

Fig 2: Step-by-step TR-FRET ligand-binding displacement assay workflow.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold represents a significant leap forward in kinase inhibitor design. By offering a highly tunable, ATP-competitive binding mechanism, these compounds overcome the selectivity and off-target toxicity limitations that plague conventional inhibitors. As demonstrated through rigorous TR-FRET profiling, their exceptional ligand efficiency and favorable physicochemical properties make them premier candidates for advancing targeted therapies in neurodegeneration, oncology, and infectious diseases.

Sources

A Senior Scientist's Guide to Off-Target Profiling of Pyrazolo[1,5-b]pyridazine Compounds: A Comparative and Methodological Assessment

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-b]pyridazine scaffold has garnered significant interest in medicinal chemistry, serving as a versatile framework for targeting a range of proteins, most notably kinases.[1] Its structural features allow for potent interactions within ATP-binding sites, leading to the development of inhibitors for targets like dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and even non-kinase targets such as cyclooxygenase-2 (COX-2).[1][2] However, the very versatility that makes this scaffold attractive also presents a critical challenge: the potential for unintended off-target interactions.

Undesired off-target binding is a primary cause of preclinical and clinical safety events, contributing to the high attrition rates in drug development.[3] For pyrazolo[1,5-b]pyridazine compounds, which often target the highly conserved kinase family, a comprehensive and systematic assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and understanding the compound's true mechanism of action.

This guide provides a comparative analysis of methodologies for assessing the off-target liabilities of pyrazolo[1,5-b]pyridazine derivatives. We will explore a tiered, integrated workflow, explaining the causality behind experimental choices and providing actionable protocols for researchers in drug discovery.

The Known Selectivity Landscape of Pyrazolo[1,5-b]pyridazines

The pyrazolo[1,5-b]pyridazine core and its close isosteres (like pyrazolo[1,5-a]pyrimidines) have been optimized against numerous targets.[4][5] This history provides a valuable starting point for anticipating likely off-target families. Kinases such as Glycogen Synthase Kinase-3β (GSK3β) and Cyclin-Dependent Kinase 2 (CDK2) are recurrent off-targets, necessitating specific optimization efforts to enhance selectivity for the desired primary target.[1][6][7]

One notable example involved a pyrazolo[1,5-b]pyridazine series developed for Human African Trypanosomiasis, where researchers leveraged existing data on human kinases (GSK-3β, CDK-2, and CDK-4) to guide structural modifications aimed at improving selectivity for the parasite's molecular machinery over human enzymes.[6][7] Conversely, some derivatives have been intentionally designed as multi-kinase inhibitors, such as dual Pim-1/Flt-3 inhibitors, where polypharmacology is part of the therapeutic strategy.[8]

Compound Class/ExamplePrimary Target(s)Known or Common Off-Target(s)Key Insight
Derivative 75 Analogues DYRK1AGSK3β, CDK2Strategic modifications were required to steer selectivity away from closely related kinases.[1]
GW406381 COX-2(Not specified as kinase)Demonstrates the scaffold's adaptability beyond kinase inhibition.[1][2]
Anti-trypanosomal Series T. b. brucei targetsGSK3β, CDK2, CDK4Existing human kinase data can be proactively used to guide selectivity optimization.[6][7]
Derivative 20g T. b. brucei targets(Not specified)Highlighted potential toxicity (LD₅₀: 25 mg/kg in mice), underscoring the need for safety profiling.[1]
Pim-1 Inhibitor Series Pim-1Flt-3Can be developed as dual inhibitors; importantly, this series avoided hERG inhibition, a critical safety off-target.[8]
A Tiered Strategy for Comprehensive Off-Target Assessment

A scientifically rigorous and resource-efficient approach to off-target profiling follows a tiered or hierarchical structure. We begin with broad, predictive methods to generate hypotheses and progressively move to more focused, biologically relevant assays to validate them. This ensures that expensive and labor-intensive experiments are reserved for the most promising candidates and the most likely off-target liabilities.

Off_Target_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Biochemical Screening cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: In Vivo Confirmation InSilico Computational Screening (OTSA, PanScreen) Biochem Broad Biochemical Screen (e.g., Kinase Panel) InSilico->Biochem Identify potential interaction space DoseResponse IC50 Determination of Primary Hits Biochem->DoseResponse Quantify binding affinity CETSA Target Engagement (e.g., CETSA) DoseResponse->CETSA Confirm interaction in cellular milieu Functional Functional & Phenotypic Assays CETSA->Functional Assess physiological consequences InVivo PK/PD & Toxicology Studies Functional->InVivo Evaluate safety & efficacy in vivo

Caption: A tiered workflow for assessing off-target effects.

Comparative Analysis of Profiling Methodologies

1. Tier 1: In Silico & Computational Approaches

  • Causality: Before initiating wet-lab experiments, computational methods provide a rapid and cost-effective way to predict a compound's potential interaction landscape across a significant portion of the proteome. These tools use ligand-based (2D) and structure-based (3D) similarity methods to identify potential off-targets that might otherwise be missed.[3][9]

  • Leading Alternatives:

    • Off-Target Safety Assessment (OTSA): A framework that utilizes multiple computational models (both 2D and 3D) against a curated database of compound-activity relationships to predict potential off-target interactions.[3][10]

    • PanScreen: An online platform that combines structure-based modeling with deep learning methods to predict binding affinities and provide insights into potential modes of action.[11]

  • Experimental Insight: These predictions are not definitive proof of interaction but are invaluable for hypothesis generation. A high score for a safety-relevant target (e.g., a cardiac ion channel) would immediately flag a compound for focused experimental validation.

2. Tier 2: Biochemical and Biophysical Assays

  • Causality: Once computational methods have highlighted potential areas of concern, direct-binding biochemical assays are employed to confirm these interactions and discover others. For pyrazolo[1,5-b]pyridazines, kinase panel screening is the most logical and informative first step.

  • Leading Alternatives:

    • Large-Scale Kinase Panels: Commercially available panels (e.g., from Creative Diagnostics, Eurofins, or Reaction Biology) allow for screening a compound at a single concentration (e.g., 1 or 10 µM) against hundreds of kinases.[12] This provides a broad, empirical view of kinase selectivity.

    • Differential Scanning Fluorimetry (DSF): A biophysical technique that measures the change in a protein's thermal melting point upon ligand binding. It can be used in a medium-throughput format to screen against a panel of purified proteins and identify direct binders.[13]

  • Self-Validation: Hits from the initial single-concentration screen must be validated by generating full dose-response curves to determine potency (IC₅₀ or Kᵢ). This step confirms the interaction and distinguishes potent off-target binders from weak, likely irrelevant ones.

3. Tier 3: Cell-Based Assays

  • Causality: A compound may bind to a purified protein but fail to engage it in the complex environment of a living cell due to poor permeability, efflux, or competition with endogenous ligands. Cellular assays are essential to confirm that a predicted or biochemically validated off-target interaction is relevant in a physiological context.

  • Leading Alternatives:

    • Cellular Thermal Shift Assay (CETSA®): This assay extends the principle of DSF to the cellular level. It assesses target engagement by measuring the change in protein stability in intact cells or cell lysates upon compound treatment, providing definitive evidence of intracellular binding.

    • Phospho-Proteomics: For off-target kinases, mass spectrometry-based phospho-proteomics can provide an unbiased, global readout of the signaling pathways affected by the compound, revealing functional consequences of both on- and off-target inhibition.

    • Phenotypic Assays: Observing the compound's effect on cellular processes like the cell cycle (e.g., via FUCCI assays) can reveal the functional outcome of its polypharmacology.[13] For example, unexpected cell cycle arrest may point towards inhibition of a CDK that was identified in the biochemical screen.

Experimental Protocol: Large-Format Kinase Selectivity Screening

This protocol outlines a standard workflow for assessing a novel pyrazolo[1,5-b]pyridazine derivative against a large kinase panel, followed by dose-response validation.

Objective: To identify the selectivity profile and determine the potency of off-target kinase interactions for a test compound.

Methodology:

  • Primary Screen (Single-Dose):

    • Plate Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Assay: Submit the compound to a commercial provider for screening against a large kinase panel (e.g., >400 kinases) at a final concentration of 1 µM. The assay is typically a radiometric (³³P-ATP) or fluorescence-based method measuring substrate phosphorylation.

    • Data Analysis: The provider will report data as "% Inhibition" relative to a vehicle (DMSO) control. Set a threshold for hit identification (e.g., >50% inhibition).

  • Dose-Response Validation (IC₅₀ Determination):

    • Compound Preparation: For each "hit" kinase identified in the primary screen, prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 30 µM) in 100% DMSO.

    • Assay: Perform the same kinase activity assay as in the primary screen, but with the full dilution series for each selected kinase. Include the primary target kinase as a positive control.

    • Data Analysis:

      • Convert raw data to percent inhibition values.

      • Plot percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

      • Calculate a selectivity score (e.g., IC₅₀ off-target / IC₅₀ on-target) to quantify selectivity.

Self-Validating System: The workflow is inherently self-validating. A hit from the single-point screen is only considered valid if it can be confirmed with a robust, dose-dependent inhibition curve, yielding a calculable IC₅₀.

Conclusion and Future Perspectives

The assessment of off-target effects for pyrazolo[1,5-b]pyridazine compounds must be a cornerstone of their development. A failure to proactively and comprehensively profile for selectivity can lead to misleading structure-activity relationships, wasted resources, and the advancement of candidates with hidden safety liabilities.

The integrated, tiered approach described here—moving from broad in-silico predictions to focused biochemical and cellular validation—provides a robust framework for de-risking these valuable compounds. By understanding the full spectrum of a molecule's biological interactions, researchers can make more informed decisions, design safer medicines, and fully realize the therapeutic potential of the pyrazolo[1,5-b]pyridazine scaffold.

References

  • Pyrazolo[1,5-b]pyridazine deriv. 75. Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Off-Target Effects Analysis.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publisher.
  • Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. PubMed.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. PMC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.

Sources

Safety Operating Guide

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds require more than just a superficial reading of a Safety Data Sheet (SDS). For researchers working with 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid , standard disposal procedures must be adapted to account for the compound's acute toxicity, irritant properties, and environmental persistence.

This guide provides a comprehensive, self-validating operational protocol for the safe laboratory disposal of this compound, ensuring absolute compliance and safety for your research team.

Chemical Profile and Quantitative Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative hazard profile of the waste material. 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a fused bicyclic nitrogen heterocycle with a carboxylic acid moiety. Its structural features dictate its reactivity, solubility, and toxicity.

Table 1: Quantitative Hazard and Logistical Data

ParameterSpecification
Chemical Name 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
CAS Number 1379204-00-8
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Hazard Statements H302 (Oral), H312 (Dermal), H332 (Inhalation), H315, H319, H336[1]
Waste Classification Threshold Waste containing ≥20% of H315/H319 substances is classified as hazardous[2]
Primary PPE Requirements Nitrile gloves (double-layered), splash goggles, lab coat, N95/P100 particulate respirator (for dry powder)
Approved Primary Receptacle High-Density Polyethylene (HDPE) or Borosilicate Glass[3]

Mechanistic Rationale for Disposal Methodologies

As scientists, we must understand the causality behind our safety protocols. The disposal of 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid is governed by three mechanistic principles:

  • Environmental Persistence of Nitrogen Heterocycles: Drain disposal is strictly prohibited. Municipal wastewater treatment plants rely on biological degradation, which is highly effective for simple organics but generally ineffective against complex, fused nitrogen heterocycles[4]. If flushed, this compound can bypass treatment and act as an aquatic toxicant.

  • Avoidance of Oxidative Decontamination: Never use bleach (sodium hypochlorite) to decontaminate spills of this compound. The oxidation of nitrogen-rich pyrazolo-pyridazine rings can yield highly reactive, toxic, or potentially explosive N -chloro or N -oxide intermediates.

  • Thermal Destruction (Incineration): The only definitive method for destroying this chemical architecture is high-temperature incineration. At sustained high temperatures, the stable bicyclic core is cleaved and oxidized entirely into simple nitrogen oxides (NOx), carbon dioxide, and water vapor[5].

Step-by-Step Disposal Protocols (Self-Validating Workflows)

To ensure trustworthiness and safety, the following protocols are designed as self-validating systems , meaning each critical step includes a physical or chemical check to confirm its success before proceeding.

Protocol A: Solid Waste and Contaminated Consumables

This protocol applies to unused powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Containment: Working inside a certified Class II fume hood, carefully transfer the solid waste into a wide-mouthed High-Density Polyethylene (HDPE) container.

  • Segregation: Ensure this container is strictly designated for "Halogen-Free Organic Solid Waste." Do not mix with heavy metal catalysts (e.g., Pd, Ru) to prevent unintended catalytic degradation or exothermic reactions in the waste drum.

  • Validation (Mass-Balance Tracking): Weigh the sealed HDPE container before and after adding the waste. Log the exact mass of the disposed chemical in the laboratory's hazardous waste manifest. Validation: The total mass of the chemical purchased minus the mass used in experiments must equal the mass logged in the waste manifest, ensuring zero unaccounted material.

  • Labeling: Affix a GHS-compliant label indicating "Hazardous Waste: Contains Nitrogen Heterocycle (H302, H315, H319)"[1].

Protocol B: Liquid Waste (Aqueous and Organic Solutions)

This compound is often dissolved in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions during biological assays.

  • Aqueous Neutralization: If the compound is dissolved in an acidic aqueous matrix, it must be neutralized to prevent pressure buildup in the waste container. Slowly add 1M NaOH dropwise while stirring.

  • Validation (pH Confirmation): Test the solution using universal pH indicator strips. Validation: A stable pH reading of 6.5–7.5 confirms the solution is neutralized and safe for secondary containment[3].

  • Solvent Segregation: Transfer the neutralized aqueous waste to an "Aqueous Organic Waste" carboy. If dissolved in pure organic solvents, transfer to a "Non-Halogenated Organic Waste" container.

  • Secondary Containment: Place all liquid waste carboys in polyethylene retention trays to capture potential leaks[6].

Spill Response and Decontamination Protocol

In the event of a benchtop spill, immediate and chemically sound action is required.

  • Isolation: Evacuate non-essential personnel. Don fresh double-layered nitrile gloves and a particulate respirator.

  • Physical Collection: For solid spills, do not sweep, as this aerosolizes the H332-classified powder. Instead, use a moistened piece of absorbent paper to carefully wipe up the solid. Place the paper directly into the solid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium carbonate). Causality: The alkaline solution deprotonates the carboxylic acid moiety, converting it into a highly water-soluble sodium salt, which is easily lifted from the bench surface.

  • Validation (Surface Swabbing): Swab the cleaned area with a piece of moistened universal pH indicator paper. Validation: A neutral green color on the paper confirms the complete removal of the acidic residue. If the paper turns red/orange, repeat step 3.

Visual Disposal Workflow

To streamline laboratory operations, the following decision tree maps the segregation and disposal logic for 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylic acid.

DisposalWorkflow Start Waste Generation: 4H,5H,6H,7H-Pyrazolo[1,5-b] pyridazine-3-carboxylic acid State Assess Waste Matrix Start->State Solid Solid Powder & Contaminated PPE State->Solid Dry Matrix Liquid Liquid Solutions (Organic / Aqueous) State->Liquid Dissolved Matrix SolidPack Seal in HDPE Solid Waste Drum Solid->SolidPack LiquidSeg Neutralize to pH 6.5-7.5 Segregate by Solvent Liquid->LiquidSeg Labeling Apply GHS Labels: H302, H315, H319 (Acute Tox & Irritant) SolidPack->Labeling LiquidSeg->Labeling Incineration Licensed Facility: High-Temp Incineration Labeling->Incineration

Decision tree for the segregation and disposal of pyrazolo-pyridazine waste.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.